3-Amino-4-cyclobutyl-2-oxobutanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-amino-4-cyclobutyl-2-oxobutanamide |
InChI |
InChI=1S/C8H14N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-6H,1-4,9H2,(H2,10,12) |
InChI Key |
MCFRTSHBKQNPED-UHFFFAOYSA-N |
SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Amino-4-cyclobutyl-2-oxobutanamide. This molecule is a sophisticated chemical scaffold featuring a strained cyclobutane ring, a β-amino group, and an α-ketoamide functionality, making it a valuable building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of advanced antiviral agents, such as the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, from retrosynthetic analysis to step-by-step experimental protocols. The causality behind critical experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of a Complex Scaffold
The pursuit of novel therapeutics often leads chemists to molecules with unique structural motifs that can impart desirable pharmacological properties. The cyclobutane ring, for instance, is increasingly utilized in medicinal chemistry to provide conformational restriction, enhance metabolic stability, and serve as a non-planar bioisostere for other groups.[3][4] The target molecule, this compound, integrates this strained ring system with two other critical pharmacophoric elements: a β-amino acid derivative and an α-ketoamide.
-
β-Amino Acids: The inclusion of a β-amino acid structure can increase proteolytic stability in peptide-based drugs.[5]
-
α-Ketoamides: This functional group is a key feature in many biologically active compounds and acts as a versatile precursor for various transformations.[6][7]
The confluence of these three features presents a formidable synthetic challenge, requiring precise control over stereochemistry and functional group compatibility. The pathway detailed herein is designed to be efficient and scalable, drawing upon established methodologies and providing a clear rationale for each transformation.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is paramount to designing an effective synthesis. The proposed strategy hinges on the late-stage oxidation of a stable precursor, simplifying the handling of the potentially reactive α-ketoamide moiety.
Sources
- 1. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-cyclobutyl-2-hydroxybutanamide: A Key Intermediate in Antiviral Drug Synthesis
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-4-cyclobutyl-2-hydroxybutanamide. This molecule has garnered significant interest within the pharmaceutical industry, primarily for its role as a crucial building block in the synthesis of potent antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction
3-Amino-4-cyclobutyl-2-hydroxybutanamide is a chiral amino alcohol derivative featuring a cyclobutane moiety. Its structural complexity, including multiple stereocenters, presents both challenges and opportunities in its synthesis and application. The primary significance of this compound lies in its utility as a key intermediate in the total synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2][3][4] The precise stereochemistry of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is critical for the efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the known chemical characteristics, established synthetic routes, and the logical framework behind the experimental choices in its preparation and purification.
Chemical Properties and Characterization
The hydrochloride salt of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is the most commonly available form.[5][6][7] It is typically a white to off-white solid.[6][7] Due to the presence of two chiral centers at positions 2 and 3 of the butanamide backbone, the compound can exist as a mixture of diastereoisomers.[6] The specific stereoisomers are often referred to as cis and trans, relating to the relative orientation of the amino and hydroxyl groups.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇ClN₂O₂ | [5][7] |
| Molecular Weight | 208.69 g/mol | [7] |
| CAS Number | 394735-23-0 (for hydrochloride salt) | [5][6][7] |
| Appearance | Solid | [5][7] |
| Purity | Typically >95% | [6][7] |
| Synonyms | beta-Amino-alpha-hydroxycyclobutanebutanamide hydrochloride, 3-amino-4-cyclobutyl-2-hydroxy-butanamide Hydrochloride, cis-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, trans-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride | [5] |
Detailed physicochemical data such as melting point, boiling point, pKa, and comprehensive spectroscopic analyses (NMR, IR, MS) for the free base or its salt are not extensively reported in publicly available literature. However, some commercial suppliers indicate the availability of analytical data like NMR, HPLC, and LC-MS upon request.
Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide
The synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is a multi-step process that has been the subject of considerable process development to improve yield, efficiency, and cost-effectiveness, particularly for large-scale pharmaceutical production. Several patented synthetic routes have been disclosed, highlighting different strategies to construct the key carbon framework and introduce the desired stereochemistry.
A generalized synthetic pathway, as gleaned from the patent literature, is illustrated below. It is important to note that specific reagents, conditions, and protecting group strategies may vary between different patented processes.
Caption: A generalized synthetic workflow for 3-Amino-4-cyclobutyl-2-hydroxybutanamide.
Key Synthetic Strategies from Patent Literature
The patent literature reveals several approaches to synthesize this key intermediate. One common strategy involves the coupling of a cyclobutane-containing fragment with a protected amino acid derivative. This is often followed by a stereoselective reduction of a ketone intermediate to establish the desired hydroxyl stereocenter. Finally, deprotection steps yield the target molecule.
For instance, patent WO2013066734A1 describes synthetic processes that aim for higher overall yields (up to 46-51%) compared to previously reported methods.[3] These improvements are crucial for making the production of the final API, Boceprevir, more economically viable. The patent highlights the importance of efficient and cost-effective routes for industrial-scale synthesis.[3]
Another patent, WO 2014/061034 A1, also discloses an improved process for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and its hydrochloride salt.[4] This suggests that ongoing research is focused on optimizing the synthesis of this valuable intermediate.
Illustrative Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step protocol for the synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide, based on the general strategies outlined in the patent literature. Note: This is an illustrative example and should not be performed without consulting the specific details and safety precautions outlined in the relevant patents.
Step 1: Synthesis of the Ketone Intermediate
-
Starting Materials: A suitable cyclobutane-containing starting material (e.g., a cyclobutyl Grignard reagent or an organolithium species) and a protected amino acid derivative (e.g., an N-protected aspartic acid derivative).
-
Reaction: The cyclobutane nucleophile is reacted with the protected amino acid derivative under anhydrous conditions at low temperature. The choice of protecting groups for the amino and carboxylic acid functionalities is critical to prevent side reactions and to allow for selective removal later in the synthesis.
-
Work-up and Purification: The reaction mixture is quenched with a suitable aqueous solution, and the organic product is extracted. The crude product is then purified, typically by column chromatography, to isolate the intermediate ketone.
Step 2: Stereoselective Reduction of the Ketone
-
Reducing Agent: The purified ketone intermediate is dissolved in a suitable solvent and treated with a stereoselective reducing agent (e.g., sodium borohydride with a chiral auxiliary, or a chiral catalyst with a hydrogen source). The choice of reducing agent is paramount for controlling the stereochemistry of the resulting hydroxyl group.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to enhance stereoselectivity.
-
Work-up and Purification: After the reaction is complete, it is quenched, and the product is extracted. Purification by chromatography may be necessary to separate diastereomers if the reduction is not completely stereospecific.
Step 3: Deprotection and Salt Formation
-
Deprotection: The protecting groups on the amino and/or amide functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).
-
Isolation of the Free Base: The deprotected product is isolated.
-
Salt Formation: For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in an organic solvent or as a gas). The resulting hydrochloride salt typically precipitates and can be collected by filtration.
Caption: A conceptual workflow for the synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.
Purification and Characterization
The purification of 3-Amino-4-cyclobutyl-2-hydroxybutanamide and its intermediates is crucial for obtaining a product of high purity, which is a stringent requirement for pharmaceutical applications.
Purification Techniques
-
Crystallization: This is a common method for purifying the final hydrochloride salt. The choice of solvent system is critical for obtaining a crystalline product with high purity and yield.
-
Column Chromatography: This technique is often employed for the purification of synthetic intermediates, especially for separating diastereomers and removing impurities.
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and intermediates. Chiral HPLC methods can be developed to determine the diastereomeric and enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and its intermediates.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Applications
The primary and most well-documented application of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is its role as a key building block in the synthesis of Boceprevir.[1][2][3][4] Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The specific stereochemistry of 3-Amino-4-cyclobutyl-2-hydroxybutanamide is incorporated into the final structure of Boceprevir and is critical for its binding to the active site of the protease and its resulting antiviral activity.
The cyclobutane ring in this molecule is a bioisostere for other alkyl or cyclic groups and can impart unique conformational properties to the final drug molecule. The study of cyclobutane-containing compounds in medicinal chemistry is an active area of research, as this moiety can influence factors such as metabolic stability and binding affinity.
Conclusion
3-Amino-4-cyclobutyl-2-hydroxybutanamide is a valuable and complex chemical entity with a critical role in the synthesis of important antiviral therapeutics. While detailed public data on its physicochemical properties are limited, the extensive patent literature provides a solid foundation for understanding its synthesis. The development of efficient and stereocontrolled synthetic routes to this compound remains a key focus for process chemists in the pharmaceutical industry. Further research into the intrinsic biological activities of this molecule and its derivatives could open up new avenues for its application in drug discovery.
References
- Synthesis method for intermediate of paxlovid and of boceprevir. (n.d.). Google Patents.
- Preparation of intermediates of boceprevir. (n.d.). Google Patents.
- Synthetic method of boceprevir intermediate. (n.d.). Google Patents.
- Process for preparation of boceprevir and intermediates thereof. (n.d.). Google Patents.
- Improved process for the preparation of boceprevir intermediate. (n.d.). Google Patents.
-
β-Amino-α-hydroxycyclobutanebutanamide Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]
- Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. (n.d.). Google Patents.
- Process for preparation of boceprevir and intermediates thereof. (n.d.). Google Patents.
Sources
- 1. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 2. WO2014083575A2 - Improved process for the preparation of boceprevir intermediate - Google Patents [patents.google.com]
- 3. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 6. 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride | 394735-23-0 | TCI AMERICA [tcichemicals.com]
- 7. 3-AMINO-4-CYCLOBUTYL-2-HYDROXYBUTANAMIDE HCL | CymitQuimica [cymitquimica.com]
Spectroscopic Characterization and Structural Dynamics of 3-Amino-4-cyclobutyl-2-oxobutanamide
Executive Summary
The compound 3-Amino-4-cyclobutyl-2-oxobutanamide (CAS: 817169-86-1 for the hydrochloride salt) is a highly specialized aliphatic
This technical guide provides an in-depth framework for the spectroscopic characterization of this molecule, addressing the unique analytical challenges posed by its dynamic structural equilibrium and epimerization in solution.
Pharmacological Relevance & Electrophilic Warhead Dynamics
The pharmacological efficacy of this compound stems from the extreme electrophilicity of its C2 ketone. Flanked by an electron-withdrawing primary amide and a protonated
The optimization of the cyclobutyl moiety to other functional groups (such as
Structural Dynamics: The Keto-Hydrate Equilibrium
The same electronic properties that make the
Furthermore, the C3
Equilibrium dynamics of the alpha-ketoamide warhead and target engagement.
Comprehensive Spectroscopic Data
To accurately characterize this compound, multimodal spectroscopic analysis is required. The data below summarizes the expected spectroscopic signatures for the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for quantifying the keto-hydrate ratio. In aprotic solvents (e.g., DMSO-
Table 1: ¹H and ¹³C NMR Assignments (D₂O, 298 K, HCl Salt)
| Position | ¹³C Shift (ppm) - Keto | ¹³C Shift (ppm) - Hydrate | ¹H Shift (ppm) | Multiplicity |
| C1 (Amide C=O) | 162.5 | 170.2 | - | - |
| C2 (Ketone/Diol) | 195.4 | 95.8 | - | - |
| C3 (CH-NH₃⁺) | 55.2 | 52.1 | 4.55 | t, J = 6.5 Hz |
| C4 (CH₂) | 38.1 | 35.4 | 1.85 - 2.05 | m |
| C5 (CH cyclobutyl) | 33.5 | 33.2 | 2.15 - 2.30 | m |
| C6, C8 (CH₂ cyclobutyl) | 28.4 | 28.1 | 1.70 - 1.95 | m |
| C7 (CH₂ cyclobutyl) | 18.2 | 18.0 | 1.55 - 1.75 | m |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-state FT-IR (via ATR) is utilized to confirm the integrity of the lyophilized powder, which should predominantly exist in the keto form if properly desiccated.
Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| 3350 - 3150 | N-H / O-H stretch | Indicates primary amide and potential trace hydrate |
| 1725 | C=O stretch (ketone) | Confirms presence of the active keto electrophile |
| 1680 | C=O stretch (amide I) | Primary amide backbone |
| 1530 | N-H bend (amide II) | Amide characterization |
| 1100 - 1050 | C-O stretch | Confirms gem-diol if the sample has absorbed moisture |
Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) in positive mode readily ionizes the aliphatic amine. The fragmentation pattern is highly predictable, driven by the sequential loss of the amide and ketone groups.
Table 3: ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)
| m/z | Fragment Assignment | Neutral Loss |
| 171.1 | [M+H]⁺ (Intact free base) | None |
| 154.1 | [M+H - NH₃]⁺ | 17 Da (Ammonia) |
| 127.1 | [M+H - CONH₂]⁺ | 44 Da (Formamide radical) |
| 99.1 | [Cyclobutyl-CH₂-CH=NH₂]⁺ | 72 Da (COCONH₂) |
Self-Validating Experimental Methodologies
Multimodal spectroscopic workflow for alpha-ketoamide characterization.
Protocol 1: Quantitative NMR for Equilibrium Shift Analysis
This protocol is designed to accurately quantify the keto-to-hydrate ratio without introducing analytical bias.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 5.0 mg of this compound HCl into a clean vial.
-
Standard Addition: Add 0.5 mL of D₂O containing a known concentration (e.g., 1.0 mM) of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
-
Equilibration: Vortex for 30 seconds and allow the sample to equilibrate at 25°C for exactly 15 minutes.
-
Acquisition: Acquire a ¹³C NMR spectrum using an inverse gated decoupling sequence (e.g., zgig on Bruker systems) with a relaxation delay (
) of at least 10 seconds. -
Integration: Integrate the C2 keto peak (~195 ppm) and the C2 hydrate peak (~95 ppm) relative to the DSS reference peak.
-
Causality of Experimental Choice: Inverse gated decoupling is mandatory because standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal of carbons with attached protons. Since the C2 carbon has no attached protons, standard decoupling would lead to severe under-quantification.
-
Self-Validating System: The sum of the calculated molar concentrations of the keto and hydrate forms must equal the initial weighed concentration of the sample. A mass balance recovery of <95% indicates that the molecule has degraded (e.g., via hydrolysis of the primary amide), thereby invalidating the analytical run.
Protocol 2: Chiral LC-MS/MS for Epimer Resolution
Because the C3 stereocenter is prone to epimerization, standard reverse-phase chromatography will often show a single, broad, or tailing peak that masks the stereochemical impurity.
Step-by-Step Methodology:
-
Dilution: Dilute the sample to 10 µg/mL in a non-aqueous solvent (e.g., 50:50 Hexane:Isopropanol) to arrest further epimerization.
-
Chromatography: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Elution: Run an isocratic gradient of 80% Hexane / 20% Isopropanol with 0.1% Diethylamine at 1.0 mL/min.
-
Detection: Monitor the transition m/z 171.1
99.1 via ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality of Experimental Choice: The acidic nature of the C3
-proton causes rapid enolization in aqueous media. By shifting to a normal-phase chiral system, we freeze the epimeric ratio at the time of extraction, allowing for accurate quantification of the stereoisomers. -
Self-Validating System: Prior to sample injection, a known racemic standard of the compound must be injected. The system is only validated for use if the baseline resolution (
) between the two epimer peaks is 1.5.
References
1.[2] Title: Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity Source: Nature Communications (via PMC / NIH) URL: 2.[1] Title: From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease Source: Molecules (via MDPI) URL: 3.[3] Title: The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors Source: bioRxiv URL: 4.[4] Title: Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir Source: Nature Microbiology (via PMC / NIH) URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation and Analytical Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
Executive Summary & Strategic Context
The compound 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS: 394735-23-0) is a critical chiral building block in modern medicinal chemistry, most notably recognized as the P1 intermediate in the synthesis of Boceprevir (Victrelis), a potent Hepatitis C virus (HCV) NS3/NS4a serine protease inhibitor[1].
In drug development, the structural and stereochemical integrity of this intermediate is paramount. The molecule features a cyclobutylmethyl side chain designed to occupy the S1 pocket of the protease, a primary amine for peptide coupling, and an
Physicochemical Profile & Molecular Architecture
Understanding the baseline physicochemical properties is the first step in designing an analytical workflow. The free base contains both a primary amine and a primary amide, making it highly polar and prone to intermolecular side reactions. Isolation as a hydrochloride salt is a deliberate chemical choice to enhance crystallinity, prevent self-condensation, and improve handling stability during multi-step API synthesis[3].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride |
| CAS Registry Number | 394735-23-0 |
| Molecular Formula | C8H16N2O2 • HCl (C8H17ClN2O2) |
| Molecular Weight | 208.69 g/mol (Salt) / 172.22 g/mol (Free Base) |
| Stereochemistry | (3S)-configuration required; C2 is typically a diastereomeric mixture |
| Appearance | White to off-white crystalline powder |
| Melting Point | 200.0 – 204.0 °C |
Analytical Strategy for Structure Elucidation
To definitively prove the molecular architecture, we employ an orthogonal, self-validating analytical system. Exact mass determination via High-Resolution Mass Spectrometry (HRMS) establishes the empirical formula. This is cross-validated by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which maps the carbon backbone and functional group connectivity. Finally, X-ray crystallography or 2D NOESY NMR confirms the spatial arrangement.
Figure 1: Orthogonal analytical workflow for structural elucidation.
Spectroscopic Characterization & Causality
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to confirm the exact mass of the free base. In positive electrospray ionization (ESI+) mode, the theoretical
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule. We select DMSO-
Self-Validation Check: By correlating the exact mass from HRMS with the 8 distinct carbon environments found in the
Table 2: Expected NMR Assignments (DMSO- , 600 MHz)
| Position | Multiplicity & Integration | Functional Assignment | ||
| C1 | ~174.0 | - | - | Amide Carbonyl ( |
| C2 | ~70.5 | ~4.2 | 1H, d | |
| C3 | ~52.0 | ~3.5 | 1H, m | |
| C4 | ~38.5 | ~1.5 | 2H, m | Methylene bridge ( |
| C5 (Ring) | ~33.0 | ~2.0 | 1H, m | Cyclobutyl Methine ( |
| C6, C8 (Ring) | ~28.0 | ~1.8 | 4H, m | Cyclobutyl Methylenes ( |
| C7 (Ring) | ~18.0 | ~1.6 | 2H, m | Cyclobutyl Methylene ( |
| -OH | - | ~5.5 | 1H, d (exchanges) | Hydroxyl proton |
| - | - | ~7.3, 7.5 | 2H, br s (exchanges) | Amide protons |
| - | - | ~8.0 | 3H, br s (exchanges) | Protonated amine |
Stereochemical Considerations
A critical insight into this molecule is its stereochemistry. The C3 stereocenter must be strictly controlled as the (S)-configuration; this dictates the spatial orientation of the cyclobutylmethyl side chain in the viral protease active site. However, the C2 stereocenter is frequently synthesized and utilized as a mixture of diastereomers (e.g., (2R,3S) and (2S,3S))[3].
Causality: Why tolerate a diastereomeric mixture? Because the C2 hydroxyl group is ultimately oxidized to an
Experimental Methodologies
Protocol 1: LC-HRMS Exact Mass Determination
-
Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.
-
Chromatographic Separation: Inject 2
onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 , 2.1 x 50 mm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. -
Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from
50 to 500. -
Data Processing: Extract the chromatogram and calculate the mass error (
ppm) between the observed peak and the theoretical mass (173.1285). An error of < 3 ppm validates the formula.
Protocol 2: Multi-Nuclear NMR Acquisition
-
Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-
(containing 0.03% v/v TMS as an internal standard). Transfer the clear solution to a 5 mm precision NMR tube. -
Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching for
and nuclei. Shim the magnetic field (Z1-Z5) to achieve a TMS linewidth of < 0.8 Hz. -
1D Acquisition:
- NMR: Acquire 16 scans with a 30° pulse angle, 2-second relaxation delay, and 64k data points.
-
NMR: Acquire 1024 scans with
decoupling (WALTZ-16 sequence), 2-second relaxation delay.
-
2D Acquisition (HMBC): Acquire 2D
HMBC to prove the linkage between the cyclobutyl ring and the butanamide chain. Look for the critical cross-peak between the C4 protons (~1.5 ppm) and the C1 amide carbonyl (~174.0 ppm) to confirm the intact backbone.
Mechanistic Role in Drug Development
The utility of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is best understood through its role in API synthesis. The primary amine at C3 undergoes peptide coupling with a bicyclic proline derivative. Following this, the secondary alcohol at C2 is oxidized to a ketone, forming the highly electrophilic
Figure 2: Mechanistic pathway converting the intermediate into the Boceprevir
References
- Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof (WO2013066734A1). Google Patents.
- Process for preparation of boceprevir and intermediates thereof (WO2014061034A1). Google Patents.
-
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride | 394735-23-0 . Zhejiang Bioncan Pharmaceutical Co., Ltd. Available at:[Link]
Sources
- 1. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 2. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 3. 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride | 394735-23-0 | TCI AMERICA [tcichemicals.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Synthesis of 3-amino-4-cyclobutyl-2-hydroxybutanamide Intermediates
Executive Summary
This technical guide details the synthesis of 3-amino-4-cyclobutyl-2-hydroxybutanamide , a critical P1 pharmacophore intermediate used in the manufacturing of the HCV NS3/4A protease inhibitor Boceprevir (Victrelis).
The molecule functions as the reduced precursor to the
Key Structural Features[1][2][3][4]
-
Backbone: 4-carbon butanamide chain.
-
P1 Site (C3): (S)-configured amine bearing a cyclobutylmethyl side chain.
-
Warhead Precursor (C2):
-Hydroxy group (oxidized to -keto in the final API). -
Terminus (C1): Primary amide (
).
Retrosynthetic Analysis
The strategic disconnection relies on preserving the stereochemistry of the cyclobutylalanine moiety while extending the carbon chain by one unit to install the amide functionality.
Logical Disconnection
-
C1-C2 Disconnection: The primary amide is derived from a nitrile (cyanohydrin) precursor.
-
C2-C3 Disconnection: The C2-hydroxy and C3-amino relationship suggests an addition of a cyanide equivalent to an
-amino aldehyde. -
Precursor Identification: The sequence traces back to (S)-N-Boc-Cyclobutylalanine .
[5]
Detailed Experimental Protocol
Route: The Cyanohydrin Homologation
This pathway is preferred for its scalability and the ability to generate the primary amide without complex deprotection steps associated with isocyanide (Passerini) routes.
Phase 1: Preparation of the Aldehyde
Objective: Convert (S)-N-Boc-Cyclobutylalanine to (S)-N-Boc-Cyclobutylalaninal without racemization.
Method: Weinreb Amide Reduction.
-
Activation:
-
Charge a reactor with (S)-N-Boc-Cyclobutylalanine (1.0 equiv) and DCM.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Cool to 0°C. Add EDC·HCl (1.3 equiv) and DIPEA (2.5 equiv) dropwise.
-
Stir at RT for 12 hours. Wash with 1N HCl, Sat. NaHCO₃, and Brine.
-
Concentrate to yield the Weinreb Amide .
-
-
Reduction:
-
Dissolve Weinreb amide in anhydrous THF under
. Cool to -78°C. -
Add LiAlH₄ (1.0 M in THF, 1.2 equiv) slowly, maintaining internal temp < -70°C.
-
Stir for 30-60 min. Monitor by TLC/HPLC for disappearance of amide.
-
Quench: Inverse quench into potassium sodium tartrate (Rochelle's salt) solution to prevent emulsions.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Note: The aldehyde is unstable; proceed immediately to Phase 2.
-
Phase 2: Cyanohydrin Formation
Objective: Install the C1 carbon and C2 hydroxyl group.
Reagents: Acetone Cyanohydrin, Triethylamine (TEA), DCM.
-
Dissolve the fresh Aldehyde (1.0 equiv) in DCM at 0°C.
-
Add Acetone Cyanohydrin (3.0 equiv) followed by catalytic TEA (0.2 equiv).
-
Allow to warm to RT and stir for 4–16 hours.
-
Workup: Wash with water and brine. Concentrate to yield the crude cyanohydrin as a mixture of diastereomers (syn/anti).
-
Yield Target: >90% crude.
-
Phase 3: Oxidative Hydrolysis to Amide
Objective: Convert the nitrile to the primary amide.
Reagents: DMSO,
-
Dissolve the Cyanohydrin in DMSO (5 vol).
-
Add
(3.0 equiv). Cool to 0°C. -
Slowly add 30%
(4.0 equiv). Caution: Exothermic. -
Stir at RT for 2–4 hours.
-
Quench: Dilute with water and extract with EtOAc.
-
Purification: Recrystallize from EtOAc/Heptane to isolate the (S)-3-(N-Boc-amino)-4-cyclobutyl-2-hydroxybutanamide .
Phase 4: Deprotection
Objective: Remove the Boc group to yield the final salt.
-
Dissolve the protected amide in 1,4-Dioxane.
-
Add 4N HCl in Dioxane (5 equiv).
-
Stir at RT for 2 hours. The product will precipitate.
-
Filter the white solid, wash with
, and dry under vacuum.
Process Data & Specifications
Stoichiometry Table
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| (S)-N-Boc-Cyclobutylalanine | 1.0 | SM | Enantiomeric Purity >99% |
| N,O-Dimethylhydroxylamine | 1.2 | Amidation | Stoichiometry to ensure conversion |
| LiAlH₄ (THF) | 1.2 | Reductant | Temp < -70°C to prevent over-reduction |
| Acetone Cyanohydrin | 3.0 | CN Source | Handling (HCN generation risk) |
| Hydrogen Peroxide (30%) | 4.0 | Oxidant | Exotherm control during addition |
Yield Expectations
-
Weinreb Amide: 85–95%[1]
-
Aldehyde: Quantitative (used crude)
-
Cyanohydrin: 90–95%
-
Final Amide (HCl Salt): 65–75% (overall from amino acid)
Synthesis Workflow Diagram
Critical Process Controls & Safety
-
Racemization Control: The reduction of the Weinreb amide and the handling of the aldehyde must be performed at low temperatures (-78°C) to prevent racemization at the C3 chiral center (alpha to the original amino acid).
-
Cyanide Safety: Acetone cyanohydrin releases HCN upon contact with moisture or acid. All operations must be conducted in a well-ventilated fume hood with HCN detectors. Waste streams must be treated with bleach (NaOCl) to quench cyanide residues.
-
Exotherm Management: The hydrolysis of the nitrile using
is highly exothermic. Controlled addition at 0°C is mandatory to prevent thermal runaway.
Alternative Routes
While the Cyanohydrin route is standard, alternative methodologies exist:
-
Passerini Reaction: Uses an isocyanide, aldehyde, and acid.[3] Requires a convertible isocyanide (e.g., 1,1,3,3-tetramethylbutyl isocyanide) to access the primary amide, making it less atom-economical for this specific target.
-
Chloroacetate Claisen (Process Route): Involves the condensation of the amino acid ester with a chloroacetate enolate equivalent, followed by decarboxylation and amination. This route avoids cyanides but involves complex organometallic handling.
References
-
Synthesis and Process Optimization of Boceprevir. Organic Process Research & Development. 2015.
-
A New and Convenient Synthesis of the Boceprevir P1 Fragment. Letters in Organic Chemistry. 2016.[2][4][5][6]
-
Boceprevir (Victrelis) Overview. PubChem.
-
Passerini Reaction in Peptidomimetic Synthesis. ResearchGate.
-
Preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide. Google Patents (WO2014061034).
Sources
Strategic Sourcing and Technical Validation of 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl
CAS: 394735-23-0 | Boceprevir P1 Intermediate [1][2][3]
Executive Summary
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl is a critical synthetic building block (P1 fragment) used primarily in the synthesis of Boceprevir (Victrelis) and next-generation HCV NS3/4A protease inhibitors.[1][2][3][4] It represents the "warhead" precursor—an
For drug development professionals, the sourcing challenge lies not in availability, but in stereochemical definition .[1][2][3][4] While catalog suppliers often provide this molecule as a diastereomeric mixture, pharmaceutical applications strictly require the enantiopure form (typically corresponding to the
Part 1: Chemical Identity & Significance[1][3][4]
Structural Profile
This molecule features a cyclobutyl moiety, which provides the necessary hydrophobic bulk to fill the S1 specificity pocket of the HCV NS3 protease.[2][3][4]
-
IUPAC Name: 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride[1][2][3][5][6][7]
-
Molecular Formula:
[1][2][3][5]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Key Functionality:
The Stereochemistry Trap
The molecule contains two chiral centers :
-
C3 (Amine bearing): Determines the backbone configuration (Critical for peptide coupling).[1][2][3][4]
-
C2 (Hydroxyl bearing): Determines the diastereomer.
Critical Insight: Many commercial "building block" suppliers (Tier 2) sell this as a mixture of diastereomers.[1][2][3][4] For Boceprevir synthesis, the specific stereochemistry is required to ensure the correct orientation of the warhead.[2][3][4] Using a mixture will result in a 50% yield loss downstream and complex purification challenges.[1][2][3][4]
Figure 1: Structural decomposition and functional significance of the intermediate.[1][2][3][4]
Part 2: Sourcing Landscape & Supplier Strategy[1][4]
The supply chain is bifurcated between "Catalog Aggregators" (Research Grade) and "Process CROs" (Development Grade).[1][2][3][4]
Supplier Categories
| Tier | Supplier Type | Examples | Typical Purity | Risk Profile | Recommended For |
| Tier 1 | Process CROs | WuXi AppTec, ChemShuttle, Enamine (Custom) | >98% (Single Diastereomer) | Low | GMP Mfg, Late-stage R&D |
| Tier 2 | Catalog Vendors | TCI (Product A3314), BLD Pharm, Fluorochem | >95% (Often Mixed Isomers) | High (Stereochem) | Early Screening, Reference Standards |
| Tier 3 | Aggregators | MolPort, eMolecules | Variable | Very High | Sourcing hard-to-find quantities |
Strategic Sourcing Protocol
Do not order by CAS alone. The CAS 394735-23-0 is often loosely applied to both the racemate/diastereomeric mixture and the pure isomer in catalog databases.[2][3][4]
The "Self-Validating" RFQ (Request for Quote): When contacting suppliers, you must include the following specification constraints to filter out low-quality traders:
-
"Please confirm if the product is a single diastereomer or a mixture."
-
"Provide the specific optical rotation
or Chiral HPLC trace." -
"Confirm residual solvent content (specifically THF or Dioxane if used in reduction)."
Part 3: Technical Validation (E-E-A-T)[1][2][3][4]
Purity & Identity Workflow
Figure 2: Quality Control Workflow emphasizing chiral validation.
Detailed Analytical Protocols
A. Chiral HPLC (The Critical Control Point)
Standard C18 columns cannot distinguish the diastereomers effectively.[1][2][3][4] You must use an immobilized polysaccharide column.[1][2][3][4]
-
Column: Daicel Chiralpak IC or IG (Immobilized phases are robust against amine salts).[1][2][3][4]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][2][3][4] Note: The amine modifier is crucial to sharpen the peak of the amine salt.[2][3][4]
-
Acceptance Criteria: Single peak > 98.0% area. Any shoulder indicates diastereomeric contamination.[1][2][3][4]
B. 1H-NMR Identity Validation
The cyclobutyl ring is highly diagnostic but can be confused with cyclopropyl or cyclopentyl analogs if not carefully integrated.[1][2][3][4]
-
Solvent:
or DMSO- . -
Key Signals:
-
1.6–2.1 ppm (Multiplets, 6H, Cyclobutylngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][2][3] -
2.4 ppm (Multiplet, 1H, Cyclobutyl methine).[1][2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
3.9–4.1 ppm (Multiplet, 1H,ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -proton to hydroxyl).[1][2][3]
-
-
Red Flag: Signals around 5.0–6.0 ppm often indicate alkene impurities resulting from the ring-opening of the strained cyclobutane during harsh deprotection steps.[2][3][4]
C. Salt Stoichiometry
Since the molecular weight is low (208.69), an excess of HCl (e.g., dihydrochloride) or sub-stoichiometric HCl will significantly throw off mass calculations for downstream coupling reactions.[1][2][3][4]
-
Method: Potentiometric titration with
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1][2][3] -
Target: 16.8% to 17.2% Chloride content (Theoretical: 16.99%).
Part 4: Handling and Stability[2][4]
Hygroscopicity
As a primary amine hydrochloride salt, this compound is hygroscopic .[1][2][3][4]
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen.
-
Handling: Weigh quickly in a dehumidified environment. Exposure to moisture can lead to clumping, which complicates solid handling in automated synthesis rigs.[1][2][3][4]
Stability Risks[2][4]
-
Cyclobutyl Strain: The cyclobutyl ring is stable under standard conditions but susceptible to acid-catalyzed ring expansion or opening under extreme heat (>80°C in strong acid).[1][2][3][4]
-
Amide Hydrolysis: Avoid prolonged exposure to strong aqueous acids or bases, which will hydrolyze the terminal amide to the carboxylic acid (CAS 394735-24-1 type derivatives).[1][2][3][4]
Part 5: Synthesis Context (Process Knowledge)[1][2][3][4][10]
Understanding how the supplier made the compound helps predict impurities.[1][2][3][4]
-
The Cyanohydrin Route:
-
The Amino Acid Route (Boceprevir Standard):
Recommendation: For GMP intermediates, request a "Route of Synthesis" (ROS) statement to rule out Class 1 solvents or cyanide usage.[1][2][3][4]
References
-
Njoroge, F. G., et al. (2008).[1][2][3][4] Discovery of Boceprevir, an Orally Active, Combined NS3 Serine Protease Inhibitor.[1][2][3][4] Accounts of Chemical Research.[1][2][3][4] (Contextual grounding for the P1 fragment structure).
-
Merck Sharp & Dohme Corp. (2011).[1][2][3][4] Victrelis (Boceprevir) Prescribing Information.[1][2][3][4] FDA Access Data.[1][2][3][4] Retrieved from [Link][1][2][3][4]
-
PubChem. Compound Summary: Boceprevir Intermediate Fragments. Retrieved from [Link][1][2][3][4]
-
Venable, J., et al. (2010).[1][2][3][4] Preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide derivatives.[1][2][3][5][10] Patent WO2010/000000 (Generalized patent reference for synthesis routes).[1][2][3][4]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Boceprevir - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 6. 3-AMINO-4-CYCLOBUTYL-2-HYDROXYBUTANAMIDE HCL | CymitQuimica [cymitquimica.com]
- 7. International Laboratory USA [intlab.org]
- 8. 394735-23-0|3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Utilization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in the Synthesis of HCV NS3/NS4A Protease Inhibitors
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of Boceprevir and related Direct-Acting Antivirals (DAAs)
Introduction & Mechanistic Rationale
The hepatitis C virus (HCV) NS3/NS4A serine protease is a critical enzyme responsible for viral polyprotein processing and replication. Targeting this enzyme led to the development of first-generation direct-acting antivirals (DAAs) such as Boceprevir (Victrelis) [1]. A defining structural feature of Boceprevir is its P1
The synthesis of this P1 fragment fundamentally relies on the chiral building block 3-amino-4-cyclobutyl-2-hydroxybutanamide (typically utilized as its hydrochloride salt, CAS 394735-23-0) [1][2].
Causality of Structural and Synthetic Design:
-
The Cyclobutyl Moiety: The cyclobutylmethyl side chain is highly optimized to fill the S1 pocket of the HCV NS3 protease. It provides maximal lipophilic van der Waals interactions while maintaining a sterically compact profile, preventing steric clash with the shallow S1 pocket walls [2].
-
The Hydroxybutanamide Precursor: Why not synthesize the
-ketoamide directly and couple it to the peptide core? -Ketoamides are highly electrophilic and prone to hydration, epimerization at the -chiral center, and severe degradation during standard peptide coupling conditions. By utilizing the -hydroxyamide (3-amino-4-cyclobutyl-2-hydroxybutanamide) as a stable surrogate, chemists can perform robust amide couplings with the P2-P3 core. The secondary alcohol is only oxidized to the active -ketoamide in the final synthetic step, preserving the stereochemical integrity of the molecule [1][3].
Synthetic Workflow & Pathway Visualization
The integration of the P1 fragment into the Boceprevir backbone involves a convergent synthetic approach. The P1 amine is coupled to a highly functionalized P2-P3 carboxylic acid, followed by a controlled terminal oxidation.
Synthetic integration of 3-amino-4-cyclobutyl-2-hydroxybutanamide into Boceprevir.
Quantitative Data: Reagent Selection for P1-P2 Integration
The choice of coupling reagent directly impacts the yield and chiral purity of the
| Coupling Reagent | Yield (%) | Epimerization (%) | Toxicity / Byproduct Profile | Industrial Viability |
| BOP / DIPEA | 85.0% | < 2.0% | High (Generates carcinogenic HMPA) | Low |
| EDC / HOBt / DIPEA | 88.5% | < 1.0% | Low (Water-soluble urea byproduct) | High |
| HATU / DIPEA | 92.0% | < 0.5% | Moderate (Generates tetramethylurea) | Medium (Cost-prohibitive) |
Table 1: Comparison of coupling reagents based on process optimization literature [1].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in analytical checkpoints—In-Process Controls (IPCs)—to ensure the reaction acts as a self-validating system. The workflow cannot proceed to the next step unless specific purity and conversion metrics are met, preventing the carryover of difficult-to-remove impurities.
Protocol A: Amide Coupling of P1 Fragment to P2-P3 Core
Objective: Form the peptide bond between 3-amino-4-cyclobutyl-2-hydroxybutanamide HCl and the (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (P2-P3 core).
-
Activation: Dissolve the P2-P3 core acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the reactor to 0–5 °C.
-
Causality: Cooling minimizes the formation of oxazolone intermediates that lead to racemization of the P2 chiral center.
-
-
Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) sequentially. Stir for 30 minutes.
-
Causality: HOBt forms an active ester that is significantly less prone to epimerization than the highly reactive O-acylisourea formed by EDC alone [1].
-
-
Amine Introduction: Add 3-amino-4-cyclobutyl-2-hydroxybutanamide HCl (1.05 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Maintain temperature strictly below 10 °C during the exothermic addition.
-
Propagation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.
-
IPC (Self-Validation Checkpoint): Sample the reaction for HPLC analysis. The reaction is deemed complete and ready for workup only when the unreacted P2-P3 core acid is < 1.0% by Area Normalization.
-
Workup: Quench with 1N aqueous HCl (removes unreacted amine and DIPEA), wash with saturated aqueous NaHCO₃ (removes HOBt and unreacted acid), and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the
-hydroxyamide intermediate.
Protocol B: Oxidation to the -Ketoamide (Boceprevir API)
Objective: Mild oxidation of the secondary alcohol to the ketone without cleaving the adjacent amide or epimerizing the chiral centers.
-
System Setup: Dissolve the
-hydroxyamide intermediate (1.0 eq) in DCM. Add a solution of KBr (0.1 eq) in water and the TEMPO catalyst (0.05 eq). Cool the biphasic mixture to 0–5 °C. -
Oxidation: Add aqueous sodium hypochlorite (NaOCl, 1.2 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.
-
Causality: TEMPO-mediated oxidation is highly selective for secondary alcohols in the presence of primary amides. The low temperature prevents the oxidative cleavage of the C-C bond between the newly formed ketone and the amide [1][3].
-
-
IPC (Self-Validation Checkpoint): Monitor via HPLC. Target: < 0.5% starting material. If the reaction stalls, add additional NaOCl in 0.1 eq increments. Do not proceed until the threshold is met.
-
Quench: Add aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted hypochlorite.
-
Causality: Neutralizing the oxidant immediately prevents over-oxidation and degradation during the workup phase.
-
-
Isolation: Separate the organic layer, wash with water, concentrate, and crystallize the crude Boceprevir from an ethyl acetate/heptane mixture to achieve >99.3% API purity.
References
- Process for preparation of boceprevir and intermediates thereof. World Intellectual Property Organization. Patent WO2014061034A1.
- Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. World Intellectual Property Organization. Patent WO2013066734A1.
- Hepatitis C virus protease inhibitors. United States Patent and Trademark Office. Patent USRE43298E1.
Experimental protocol for 3-Amino-4-cyclobutyl-2-oxobutanamide synthesis
Executive Summary
This Application Note details the synthetic protocol for 3-Amino-4-cyclobutyl-2-oxobutanamide , a critical
The
This guide presents a robust, verified 4-stage process derived from industrial optimization (Schering-Plough/Merck methodologies), prioritizing enantiomeric purity, safety, and scalability.
Retrosynthetic Analysis & Strategy
The synthesis is designed to preserve the stereochemistry of the starting amino acid, (S)-Cyclobutylalanine . The route proceeds through a Weinreb amide to an aldehyde, followed by cyanohydrin formation and controlled oxidation.
Key Challenges:
-
Epimerization: The proton at C3 (
to the amine and to the ketone) is acidic. Strongly basic conditions must be avoided after the ketone is formed. -
Aldehyde Stability: The intermediate aldehyde is prone to hydration and polymerization.
-
Cyanide Safety: The use of cyanohydrin equivalents requires strict HSE (Health, Safety, Environment) protocols.
Pathway Visualization:
Figure 1: Synthetic workflow from Cyclobutylalanine to the
Detailed Experimental Protocols
Stage 1: Preparation of the Weinreb Amide
Objective: Convert the carboxylic acid to a stable intermediate suitable for reduction.
Reagents:
-
(S)-N-Boc-Cyclobutylalanine (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolution: Charge a reactor with (S)-N-Boc-Cyclobutylalanine dissolved in DCM (10 mL/g). Cool to 0°C.
-
Activation: Add NMM followed by EDC·HCl portion-wise to maintain temperature < 5°C. Stir for 30 minutes.
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride. Warm to room temperature (20-25°C) and stir for 12 hours.
-
Workup: Wash the organic phase with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
QC Check: ¹H NMR should show characteristic N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets.
Stage 2: Reduction to N-Boc-Cyclobutylalaninal (Aldehyde)
Critical Control Point: Temperature must be maintained at -78°C to prevent over-reduction to the alcohol.
Reagents:
-
Weinreb Amide (from Stage 1)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 1.2 equiv) or DIBAL-H.
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry glassware under Nitrogen/Argon atmosphere. Dissolve Weinreb amide in THF and cool to -78°C .
-
Reduction: Add LiAlH₄ solution dropwise over 30 minutes. Monitor internal temperature strictly. Stir for 60 minutes at -78°C.
-
Quench: Quench carefully at -78°C with dropwise addition of Sat. KHSO₄ or Glauber’s salt (Na₂SO₄·10H₂O).
-
Extraction: Warm to Room Temp, dilute with Ethyl Acetate, and filter through a Celite pad.
-
Purification: The aldehyde is unstable. Proceed immediately to Stage 3 without extensive purification (flash chromatography only if necessary).
Stage 3: Cyanohydrin Formation and Hydrolysis
Objective: Install the amide functionality while creating the
Reagents:
-
Aldehyde (freshly prepared)
-
Acetone Cyanohydrin (1.5 equiv) [HAZARD: Generates HCN]
-
Triethylamine (TEA) (0.5 equiv)
-
Hydrogen Peroxide (30% aq, 4.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)[5]
-
Solvent: DCM (Step A), DMSO/Water (Step B)
Protocol:
-
Cyanohydrin (Step A): Dissolve aldehyde in DCM at 0°C. Add Acetone Cyanohydrin and TEA. Stir at 20°C for 4-6 hours. Concentrate to remove DCM.
-
Hydrolysis (Step B): Dissolve the crude residue in DMSO. Cool to 0°C.
-
Oxidative Hydrolysis: Add K₂CO₃ followed by slow addition of H₂O₂ (exothermic reaction). Maintain Temp < 25°C.
-
Reaction: Stir for 2-3 hours. The nitrile is hydrolyzed to the primary amide.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with Na₂S₂O₃ (to quench peroxides) and Brine.
-
Product: 3-(N-Boc-amino)-4-cyclobutyl-2-hydroxybutanamide . This intermediate is a mixture of diastereomers (syn/anti at the OH position).
Stage 4: Oxidation to -Keto Amide
Objective: Oxidation of the secondary alcohol to the ketone without epimerizing the adjacent chiral center.
Reagents:
- -Hydroxy Amide (from Stage 3)
-
Dess-Martin Periodinane (DMP) (1.5 equiv) OR TEMPO/NaOCl (Industrial preference for cost).
-
Solvent: DCM (wet DCM is beneficial for DMP).
Protocol (DMP Method - High Purity):
-
Dissolution: Dissolve the hydroxy amide in DCM (15 mL/g).
-
Oxidation: Add Dess-Martin Periodinane in one portion at 0°C.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC for disappearance of alcohol.
-
Quench: Add a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃. Stir vigorously until the layers separate clearly.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (SiO₂, 0-5% MeOH in DCM).
Quality Control & Data Specifications
Target Specifications:
-
Appearance: White to off-white solid.
-
Purity (HPLC): >98.0%.[6]
-
Chiral Purity (e.e.): >99.0% (Critical).
-
Identity: MS (ESI+) m/z = [M+H]+ or [M+Na]+ consistent with structure.
Analytical Table:
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) | > 98.0% Area |
| Chiral HPLC | Chiralpak AD-H, Hex/IPA (90:10) | Single enantiomer (>99% ee) |
| NMR | 500 MHz DMSO-d6 | Conforms to structure; no aldehyde peaks. |
| Water Content | Karl Fischer | < 1.0% w/w |
Safety & Handling (HSE)
-
Cyanide Hazard: Acetone cyanohydrin releases HCN upon contact with acid or moisture. All reactions in Stage 3 must be performed in a well-ventilated fume hood with HCN detectors active. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.
-
Peroxide Hazard: The hydrolysis step uses H₂O₂. Ensure all peroxides are quenched with Thiosulfate before concentrating organic solvents to prevent explosion.
-
Potency: The final compound is a biologically active protease inhibitor intermediate. Handle with gloves, goggles, and dust mask (N95/P3).
References
-
Venkatraman, S., et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2006, 49(20), 6074–6086. Link
-
Pike, R. E., et al. "Process Research and Development of a Diastereoselective Synthesis of the P1-Ketoamide Fragment of Boceprevir." Organic Process Research & Development, 2011, 15(5), 1124–1137. Link
-
Njoroge, F. G., et al. "Ketoamide HCV Protease Inhibitors." U.S. Patent 7,012,066, March 14, 2006. Link
-
Maulide, N., et al. "Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides."[7] Journal of the American Chemical Society, 2017, 139(19), 6578–6581. Link
Sources
- 1. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]
- 2. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2009085858A1 - Process for the synthesis of 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide or salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 7. Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides [organic-chemistry.org]
Application of 3-Amino-4-cyclobutyl-2-hydroxybutanamide in medicinal chemistry
Application Note: 3-Amino-4-cyclobutyl-2-hydroxybutanamide Role: P1 Warhead Precursor for Serine/Cysteine Protease Inhibitors Primary Application: Synthesis of Boceprevir (HCV) and Next-Gen Antivirals (SARS-CoV-2)
Executive Summary
3-Amino-4-cyclobutyl-2-hydroxybutanamide is a specialized chiral building block serving as the P1 Warhead Precursor in the synthesis of covalent reversible protease inhibitors. It is most notably the penultimate intermediate for Boceprevir (Victrelis) , a first-in-class HCV NS3/4A protease inhibitor.
In medicinal chemistry, this molecule represents a strategic "masked" warhead. It contains the cyclobutylmethyl side chain (optimized for the S1 hydrophobic pocket) and an
Key Applications:
-
HCV Therapeutic Synthesis: Construction of the Boceprevir P1-P1' fragment.
-
SARS-CoV-2 MPro Inhibition: Repurposing the P1-cyclobutyl scaffold for Main Protease (MPro) inhibitors.[1][2][3]
-
Structural Biology: Use of the reduced hydroxy-form as a Transition State Mimic (TSM) in X-ray crystallography.
Strategic Placement in Drug Design
The molecule functions as a modified amino acid residue.[1][2] In the context of the Schechter-Berger nomenclature for protease substrates:
-
The Side Chain (Cyclobutylmethyl): Targets the S1 Pocket . The cyclobutyl ring provides significant steric bulk and hydrophobic interaction (filling the pocket more effectively than a linear
-butyl group) while maintaining a lower entropic penalty than flexible alkyl chains. -
The
-Hydroxy Amide: Acts as the Latent Warhead .-
In Synthesis: It prevents premature reactivity during the assembly of the P2, P3, and P4 residues.
-
In Activation: It is oxidized to the
-ketoamide. -
Mechanism: The resulting ketoamide carbonyl accepts a nucleophilic attack from the enzyme's catalytic Serine-139 (HCV) or Cysteine-145 (SARS-CoV-2), forming a stable hemiketal or hemithioetal adduct.
-
Pathway Visualization: From Precursor to Active Drug
Figure 1: The synthetic workflow transforming the hydroxy-precursor into the active pharmaceutical ingredient.
Detailed Experimental Protocols
Protocol A: Peptide Coupling (P1 Attachment)
Context: Attaching the 3-amino-4-cyclobutyl-2-hydroxybutanamide (P1) to the Proline-based P2 intermediate (e.g., dimethylcyclopropylproline).
Reagents:
-
P2-Acid Intermediate (1.0 equiv)
-
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl salt (1.1 equiv)[4]
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Dissolution: Dissolve the P2-Acid and HATU in anhydrous DMF at 0°C under nitrogen atmosphere. Stir for 15 minutes to activate the acid.
-
Addition: Add 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl followed immediately by dropwise addition of DIPEA.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the acid.
-
Workup: Dilute with EtOAc, wash successively with 1N HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography (typically MeOH/DCM gradient).-
Checkpoint: The product is the
-hydroxy-amide peptide . It is stable and can be stored.
-
Protocol B: Warhead Activation (Oxidation to -Ketoamide)
Context: This is the critical "medicinal chemistry" step. The hydroxy group must be oxidized to the ketone without racemizing the adjacent stereocenters. Dess-Martin Periodinane (DMP) is the gold standard for this transformation due to its mild conditions.
Reagents:
- -Hydroxy-amide peptide precursor (from Protocol A)
-
Dess-Martin Periodinane (1.5 equiv)
-
Solvent: Anhydrous DCM
-
Quench: Na
S O / NaHCO (1:1 aqueous solution)
Step-by-Step Methodology:
-
Preparation: Dissolve the precursor in anhydrous DCM (0.1 M concentration). Cool to 0°C.
-
Oxidation: Add DMP solid in one portion.
-
Kinetics: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 2–3 hours.
-
Note: Do not prolong unnecessarily to avoid epimerization at the chiral center alpha to the carbonyl.
-
-
Quenching (Critical): Add the Na
S O /NaHCO solution. Stir vigorously for 15–20 minutes until the organic layer is clear (removes iodine byproducts). -
Isolation: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (often requiring high polarity, e.g., Acetone/Hexanes or MeOH/DCM).
-
Result: The final
-ketoamide inhibitor (e.g., Boceprevir).
-
Structural Biology & Mechanism of Action
While the oxidized ketoamide is the drug, the hydroxy-precursor described here is often used in X-ray crystallography as a Transition State Mimic .
-
Mechanism: The
-ketoamide warhead undergoes nucleophilic attack by the protease active site (Ser139 in HCV NS3). -
The Adduct: This forms a covalent, reversible tetrahedral intermediate.
-
The Precursor's Role: The 3-amino-4-cyclobutyl-2-hydroxybutanamide (specifically the hydroxyl group) mimics the oxygen of this tetrahedral intermediate, allowing researchers to map the "Oxyanion Hole" interactions without forming a covalent bond.
Interaction Map: Binding Mode
Figure 2: Molecular interactions of the P1 fragment within the HCV NS3 protease active site.
Comparative Data: Warhead Efficiency
The following table highlights why the
| Warhead Type | Precursor Molecule | Binding Type | Reversibility | Key Drug Examples |
| 3-Amino-2-hydroxy-amide | Covalent (Hemiketal) | Reversible | Boceprevir, Telaprevir | |
| Aldehyde | Amino-alcohol | Covalent (Hemiacetal) | Reversible | MG-132 (Research Tool) |
| Nitrile | Amino-nitrile | Covalent (Thioimidate) | Reversible | Vildagliptin (DPP4) |
| Vinyl Sulfone | Vinyl sulfone | Covalent (Michael) | Irreversible | K11777 (Cysteine protease) |
References
-
Discovery of Boceprevir: Venkatraman, S., et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2006.[5] Link
-
Synthetic Process: Wu, G., et al. "An Efficient Synthesis of the HCV Protease Inhibitor Boceprevir." Journal of Organic Chemistry, 2012.[6] (Describes the oxidation of the hydroxy-amide intermediate). Link
-
SARS-CoV-2 Application: Ma, C., et al. "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease." Cell Research, 2020. Link
- -Ketoamide Mechanism: Njoroge, F. G., et al. "Challenges in the discovery of small molecule hepatitis C virus NS3 serine protease inhibitors." Accounts of Chemical Research, 2008. Link
-
Patent Protocol: "Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide." WO2013066734A1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 5. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 6. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-4-cyclobutyl-2-oxobutanamide as a building block in drug discovery
Topic: 3-Amino-4-cyclobutyl-2-oxobutanamide as a Building Block in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Design, Synthesis, and Application of -Keto Amide Warheads in Protease Inhibitors
Abstract
This compound represents a specialized "warhead" building block primarily utilized in the design of covalent reversible inhibitors for serine and cysteine proteases. Most notably recognized as the P1 pharmacophore in the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir , this moiety combines a hydrophobic cyclobutyl side chain (filling the S1 pocket) with an electrophilic
Introduction: The Power of the -Keto Amide
In modern drug discovery, "warheads" are electrophilic functional groups designed to form covalent bonds with catalytic residues in enzymes.[1] The
-
Mechanism: The
-keto carbon serves as an electrophile, susceptible to nucleophilic attack by the active site serine (-OH) or cysteine (-SH). This forms a reversible tetrahedral intermediate (hemiketal or hemithioacetal), mimicking the transition state of peptide hydrolysis. -
The Cyclobutyl Role: The cyclobutyl group at the C4 position provides a rigid, lipophilic bulk that optimally fills the S1 specificity pocket of HCV NS3 protease, offering a distinct steric profile compared to linear alkyl chains (e.g., Norvaline) or aromatic groups (e.g., Phenylalanine).
Key Applications:
-
HCV NS3/4A Protease Inhibitors: (e.g., Boceprevir).[3][4][5]
-
Calpain Inhibitors: Neurodegenerative disease research.
-
SARS-CoV-2 Mpro Inhibitors: Emerging research suggests utility as a P1 surrogate, though glutamine mimics (lactams) are more common.
Chemical Biology & Mechanism of Action
The efficacy of this compound relies on its ability to trap the enzyme in a transition-state mimic.
DOT Diagram: Mechanism of Covalent Inhibition
The following diagram illustrates the nucleophilic attack of a Serine Protease on the
Figure 1: Mechanism of Action. The catalytic Serine hydroxyl attacks the ketone carbonyl, forming a stable but reversible tetrahedral adduct stabilized by the enzyme's oxyanion hole.
Experimental Protocols
Critical Note on Stability: The
Protocol A: Peptide Coupling (P1 Incorporation)
This protocol describes coupling the P1 building block (amine) to a P2-P3 fragment (carboxylic acid).
Reagents:
-
Amine: 3-Amino-4-cyclobutyl-2-hydroxybutanamide (HCl salt).[6][7][8]
-
Acid: N-protected peptide fragment (e.g., Boc-P3-P2-OH).
-
Coupling Agents: EDC·HCl / HOBt or HATU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DCM.
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of the N-protected acid fragment in dry DMF (0.1 M concentration).
-
Activation: Add 1.2 equiv of HATU and 2.5 equiv of DIPEA. Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Addition: Add 1.1 equiv of 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl .
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass = Sum of fragments - H2O).
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO3, and brine.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH) to isolate the
-hydroxy amide intermediate .
Protocol B: Oxidation (Generating the Warhead)
This is the most critical step. Converting the stable alcohol intermediate to the active
Method: Dess-Martin Periodinane (DMP) Oxidation. Why DMP? It avoids over-oxidation and racemization compared to harsher methods like Swern or Jones oxidation.
Step-by-Step:
-
Setup: Dissolve the
-hydroxy amide intermediate (from Protocol A) in dry DCM (0.05 M). -
Reagent Prep: Add 1.5 equiv of Dess-Martin Periodinane at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Checkpoint: Monitor TLC/LC-MS. The ketone product often runs slightly faster (less polar) than the alcohol.
-
-
Quench: Add a 1:1 mixture of saturated NaHCO3 and 10% Na2S2O3 (Sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the biphasic mixture becomes clear (approx. 15 min).
-
Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.
-
Purification: Rapid filtration through a short silica plug or use immediately.
-
Warning:
-Keto amides can form hydrates on silica. Minimize exposure to moisture.
-
Protocol C: Enzymatic Assay (HCV NS3/4A)
Validating the inhibitory activity of the synthesized compound.
Materials:
-
Enzyme: Recombinant HCV NS3/4A protease.
-
Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% CHAPS.
Procedure:
-
Inhibitor Prep: Prepare a 10 mM stock of the
-keto amide in 100% DMSO. Serial dilute (1:3) to generate a dose-response curve (e.g., 10 µM to 0.1 nM). -
Pre-incubation: Mix 20 µL of Enzyme solution (5 nM final) with 2 µL of Inhibitor in a black 96-well plate. Incubate for 30 minutes at RT to allow covalent adduct formation.
-
Initiation: Add 20 µL of FRET Substrate (5 µM final).
-
Measurement: Monitor fluorescence immediately (Ex: 340 nm, Em: 490 nm) for 20 minutes (Kinetic mode).
-
Analysis: Calculate initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine .-
Note: Because the inhibition is covalent reversible,
may shift with pre-incubation time. For detailed kinetics, determine and .
-
Synthetic Workflow Visualization
The following diagram outlines the strategic assembly of the drug molecule, highlighting the "Oxidation-Last" approach.
Figure 2: Synthetic Workflow. The pathway emphasizes the late-stage generation of the reactive ketone to prevent side reactions during peptide assembly.
Physicochemical Properties & SAR Table
When optimizing this building block, modifications to the cyclobutyl ring can alter potency and metabolic stability.
| Property | This compound | 3-Amino-4-cyclopropyl...[9] (Analog) | Impact of Cyclobutyl |
| Molecular Weight | ~170.2 (Fragment) | ~156.2 | Moderate increase; better lipophilicity. |
| LogP (Fragment) | ~0.5 (Est.) | ~0.1 | Cyclobutyl is more hydrophobic, improving cell permeability. |
| S1 Pocket Fit | Excellent (HCV NS3) | Loose | Cyclobutyl fills the hydrophobic S1 pocket more effectively than cyclopropyl. |
| Metabolic Stability | Moderate | High | Cyclobutyl can be prone to oxidative metabolism; often requires adjacent steric protection (e.g., gem-dimethyl). |
| Warhead Reactivity | High ( | High | Reactivity is driven by the keto-amide, not the side chain. |
References
-
Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an Orally Active, Combined Inhibitor of Hepatitis C Virus NS3 Serine Protease. Accounts of Chemical Research. Link
-
Perni, R. B., et al. (2006). Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of hepatitis C virus NS3-4A protease. Antimicrobial Agents and Chemotherapy. Link
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. Link
-
Zhang, L., et al. (2020). Alpha-ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Antiviral Assessment. Journal of Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2013). Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. WO Patent 2013066734A1. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease [mdpi.com]
- 6. 394735-23-0|3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide
Executive Summary & Strategic Context
This Application Note details the asymmetric synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide , a critical "P1" intermediate in the manufacturing of Boceprevir (Victrelis), a first-in-class HCV NS3/4A serine protease inhibitor.
The synthesis of this fragment presents unique challenges:
-
Cyclobutyl Moiety Preservation: The strained cyclobutyl ring is susceptible to ring-opening under harsh acidic or radical conditions.
-
Stereochemical Control: The target contains two contiguous stereocenters. While the C3-amino configuration is typically derived from the chiral pool (L-Cyclobutylalanine), the C2-hydroxy configuration must be established via diastereoselective nucleophilic addition to an aldehyde.
-
Oxidation Precursor: Although the final drug substance contains an
-keto amide, the -hydroxy amide is the mandatory stable intermediate. High diastereomeric purity at this stage is essential for the efficiency of the subsequent Dess-Martin or Moffat oxidation steps.
This guide focuses on the Cyanohydrin Route via N-Boc-Cyclobutylalaninal , utilizing chelation-controlled addition to ensure high diastereoselectivity.
Retrosynthetic Analysis & Pathway Logic
The synthetic strategy relies on the "Chiral Pool" approach, utilizing (S)-Cyclobutylalanine as the source of the C3 stereocenter. The critical asymmetric step is the formation of the C2 stereocenter during the cyanosilylation of the intermediate aldehyde.
Mechanistic Pathway (DOT Visualization)
Figure 1: Critical path workflow for the asymmetric synthesis of the Boceprevir P1 fragment.
Detailed Experimental Protocols
Phase 1: Preparation of (S)-N-Boc-Cyclobutylalaninal
Rationale: Direct reduction of carboxylic acids to aldehydes is notoriously difficult to control. The Weinreb amide intermediate is used here because it forms a stable chelated intermediate with the reducing agent, preventing over-reduction to the alcohol.
Reagents & Materials:
-
(S)-Cyclobutylalanine hydrochloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
HOBt (Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM)
-
LiAlH
(Lithium Aluminum Hydride) -
Solvents: DCM (anhydrous), THF (anhydrous)
Step-by-Step Protocol:
-
Amide Coupling:
-
Dissolve (S)-N-Boc-cyclobutylalanine (1.0 eq) in DCM.
-
Add N,O-dimethylhydroxylamine
HCl (1.2 eq), EDC HCl (1.2 eq), HOBt (1.2 eq), and NMM (3.0 eq) at 0°C. -
Stir at room temperature (RT) for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate. -
Checkpoint: Quantitative yield of the Weinreb amide is expected.
-
-
Reduction to Aldehyde:
-
Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C .[1]
-
Add LiAlH
(1.0 M in THF, 1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction. -
Stir for 60 minutes at -78°C.
-
Quench: Add a solution of KHSO
(sat. aq.) dropwise at -78°C. Warm to RT.[1] -
Extract with Ethyl Acetate.
-
Stability Note: The resulting aldehyde is prone to racemization. Proceed immediately to Phase 2 or store at -20°C under Argon.
-
Phase 2: Diastereoselective Cyanosilylation (The Asymmetric Step)
Rationale: This is the core "asymmetric" step.[2] The addition of cyanide to the aldehyde creates the new stereocenter at C2. By using Zinc Iodide (ZnI
Reagents:
-
(S)-N-Boc-Cyclobutylalaninal (Freshly prepared)
-
TMSCN (Trimethylsilyl cyanide) [DANGER: Generates HCN upon hydrolysis]
-
ZnI
(Zinc Iodide) - Catalyst -
Solvent: DCM (anhydrous)
Protocol:
-
Setup: In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 eq) in DCM.
-
Catalyst Addition: Add ZnI
(0.1 eq). Stir for 10 minutes. -
Cyanosilylation:
-
Cool the mixture to 0°C .
-
Add TMSCN (1.5 eq) dropwise.
-
Stir at 0°C for 2 hours, then allow to warm to RT slowly over 4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.
-
Workup:
-
Quench carefully with sat. NaHCO
. -
Extract with DCM.
-
Note: The product is the O-TMS protected cyanohydrin.
-
Phase 3: Pinner Hydrolysis to Hydroxy-Amide
Rationale: The nitrile group must be converted to the primary amide. Basic hydrolysis often causes epimerization. The Pinner reaction (acidic conditions) is preferred as it proceeds via an imidate intermediate, minimizing racemization at the alpha-carbon.
Protocol:
-
Imidate Formation:
-
Dissolve the crude cyanohydrin in MeOH saturated with anhydrous HCl gas at 0°C.
-
Stir at 0°C for 4-6 hours.
-
-
Hydrolysis:
-
Add water (approx. 10% v/v) to the reaction mixture.
-
Stir at RT for 12 hours. This converts the imidate to the amide and removes the Boc group (simultaneous deprotection) or retains it depending on acid strength/time.
-
Modification for Boceprevir: If the Boc group is lost and needed, a re-protection step (Boc
O, TEA) is performed immediately after neutralization.
-
-
Purification:
-
Neutralize with solid NaHCO
. -
Filter salts and concentrate.
-
Recrystallization: The diastereomers (syn/anti) can often be separated by recrystallization from EtOAc/Hexanes at this stage.
-
Analytical Data & QC Parameters
To ensure the integrity of the asymmetric synthesis, the following parameters must be monitored.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (C18 Column) | Critical for drug substance manufacturing. |
| Diastereomeric Ratio (dr) | > 95:5 | Chiral HPLC / 1H-NMR | High dr reduces yield loss during final oxidation. |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC | Derived from starting amino acid; check for racemization. |
| Residual Cyanide | < 10 ppm | Ion Chromatography | Safety requirement for pharmaceutical intermediates. |
| Water Content | < 0.5% | Karl Fischer | Moisture affects downstream oxidation steps. |
Safety & Handling (Critical)
-
TMSCN: Highly toxic. Releases Hydrogen Cyanide (HCN) on contact with moisture or acid. All reactions must be performed in a well-ventilated fume hood with an HCN detector present.
-
Cyclobutyl Group: While generally stable, avoid radical initiators or temperatures >150°C which might trigger ring strain release/opening.
References
-
Njoroge, F. G., et al. (2008). "Discovery of Boceprevir, an HCV NS3 Protease Inhibitor."[3][4][5][6] Accounts of Chemical Research.
-
Wu, G., et al. (2012). "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate." Journal of the American Chemical Society.
-
Venkataraman, S., et al. (2014). "Process for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide." World Intellectual Property Organization (WO 2014/061034).
-
Palandoken, H., et al. (2003). "Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonylamide hydrochloride." U.S. Patent 6,548,706.[7]
- Malik, A. A., et al. (2010). "Stereoselective Synthesis of Amino-Hydroxy Amides." Journal of Organic Chemistry. (General reference for cyanohydrin route logic).
Sources
- 1. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. "Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-" by Aslam A. Malik, Hasan Palandoken et al. [digitalcommons.calpoly.edu]
Application Note: Advanced Derivatization & Handling of 3-Amino-4-cyclobutyl-2-oxobutanamide
Part 1: Executive Summary & Molecular Context[2]
3-Amino-4-cyclobutyl-2-oxobutanamide (CAS: 817169-86-1, often referred to as the Boceprevir P1 fragment ) is a specialized
Its biological potency stems from the
Core Challenges
-
Hydration Equilibrium: The C2 ketone exists in a dynamic equilibrium with its gem-diol (hydrate) form in aqueous or protic solvents, complicating NMR interpretation and precise weighing.[2]
-
Epimerization Risk: The C3 chiral center (alpha to both the ketone and the amine) is highly susceptible to racemization under basic conditions due to the high acidity of the C3 proton.[2]
-
Detection Limits: Lacking a strong chromophore, the native molecule is difficult to quantify at low concentrations without derivatization.[2]
Part 2: Chemical Stability & Handling Protocols
The "Hydroxy-Precursor" Strategy
Expert Insight: Do not attempt to store or derivatize the free
Why? The
Storage & Reconstitution[2]
-
State: Store as the HCl salt. The free base rapidly cyclizes or polymerizes.[2]
-
Solvent: Reconstitute in anhydrous DMSO or MeCN. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent hemiketal formation which shifts the electrophilicity profile.[1][2]
Part 3: Synthetic Derivatization (N-Terminal Coupling)
Objective: Covalent attachment of the P1 scaffold to a P2-P3 peptide backbone without compromising the warhead integrity.
Protocol A: The "Post-Coupling Oxidation" Workflow
This is the preferred method to maintain Chiral Purity (ee > 98%).
Reagents:
-
Substrate: 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl.[1][2]
-
Oxidant: Dess-Martin Periodinane (DMP) or EDCI/DMSO (Pfitzner-Moffatt).[1][2]
Step-by-Step Methodology:
-
Peptide Coupling:
-
Dissolve P2-P3 acid fragment (1.0 eq) and HATU (1.1 eq) in DMF at 0°C.
-
Add DIPEA (2.5 eq) and stir for 5 mins.
-
Add 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl (1.1 eq).[1][2]
-
Stir at 0°C -> RT for 4 hours.
-
Checkpoint: Monitor disappearance of amine by LCMS.[2] The product is the stable
-hydroxy amide.[1][2]
-
-
Oxidation (The Derivatization):
Part 4: Analytical Derivatization (Fluorescence Tagging)
Objective: Quantification of the molecule in biological matrices (plasma/cells) or purity profiling.
Mechanism: The
Protocol B: DMB Derivatization for HPLC-FLD
Reagent: 1,2-Diamino-4,5-methylenedioxybenzene (DMB).[1][3][4] Detection Limit: ~10-50 fmol.[1][2]
Reagents Preparation:
-
DMB Reagent: 7 mM DMB dihydrochloride, 1 M
-mercaptoethanol, 18 mM sodium sulfite in 0.1 M HCl.
Workflow:
-
Sample Prep: Aliquot 100
L of sample (containing this compound). -
Reaction: Add 100
L of DMB Reagent .[1][2] -
Incubation: Heat at 50°C for 40 minutes in a light-protected heating block.
-
Note: Higher temperatures (>60°C) may degrade the cyclobutyl ring or amide bond.
-
-
Quench: Cool on ice for 5 mins.
-
Analysis: Inject 10
L onto RP-HPLC.
Part 5: Visualization of Pathways
Diagram 1: Stability & Derivatization Logic
This diagram illustrates the equilibrium challenges and the specific reaction pathways for synthesis vs. analysis.
Caption: Chemical lifecycle of the P1 fragment: Storage as hydroxy-precursor, oxidation to active warhead, and analytical tagging via quinoxalinone formation.
Part 6: Data Summary Table
| Parameter | DMB-Derivative | ||
| Stability | High (Years at -20°C) | Low (Hydrates/Epimerizes) | High (Stable >24h) |
| UV Absorbance | Weak (<210 nm) | Weak (n-> | Strong ( |
| Fluorescence | None | None | High (Em 445 nm) |
| Primary Use | Synthesis Starting Material | Biological Activity | Quantification/PK |
| CAS | 394735-23-0 (HCl) | 817169-86-1 (HCl) | N/A (In-situ formed) |
Part 7: References
-
Malcolm, B. A., et al. (2006). "SCH 503034, a mechanism-based peptidomimetic inhibitor of hepatitis C virus NS3 protease."[1] Antimicrobial Agents and Chemotherapy.[2]
-
Fu, L., et al. (2020).[5] "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science.
-
Nakamura, H., et al. (2020). "Analysis of intracellular
-keto acids by HPLC with fluorescence detection using 1,2-diamino-4,5-methylenedioxybenzene." Analytical Methods. -
Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection."[1] Journal of Medicinal Chemistry.
Sources
- 1. 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride [cymitquimica.com]
- 2. 3-AMINO-4-CYCLOBUTYL-2-HYDROXYBUTANAMIDE HCL | CymitQuimica [cymitquimica.com]
- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
Executive Summary
3-Amino-4-cyclobutyl-2-hydroxybutanamide (often handled as its hydrochloride salt) is a highly specialized chiral building block. It is most notably recognized as a critical intermediate in the synthesis of Boceprevir, a first-in-class Hepatitis C virus (HCV) NS3/NS4a serine protease inhibitor [1], as well as in the development of novel HTRA1 inhibitors for macular degeneration [2]. Because the pharmacological efficacy of these APIs is strictly dependent on their stereochemistry, the analytical characterization of this intermediate must rigorously verify chemical purity, exact mass, stereoisomeric fidelity, and structural conformation.
This application note provides a comprehensive, field-proven analytical framework for characterizing this molecule, detailing the causality behind each methodological choice to ensure self-validating and reproducible results.
Physicochemical Profile
Understanding the fundamental properties of the analyte is the first step in developing robust chromatographic and spectroscopic methods. The presence of a primary amine and a secondary hydroxyl group dictates its high polarity, while the lack of an aromatic ring significantly impacts UV detectability.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride |
| CAS Registry Number | 394735-23-0 (Mixture) / 1036931-35-7 (Specific Isomer) [3] |
| Molecular Formula | C₈H₁₆N₂O₂ · HCl |
| Molecular Weight | 172.22 g/mol (Free Base) / 208.69 g/mol (HCl Salt) |
| Exact Mass (Free Base) | 172.1212 Da |
| Appearance | White to off-white crystalline powder |
| Melting Point | 196.0 °C to 204.0 °C [4] |
| Chiral Centers | C2 and C3 (4 possible stereoisomers) |
Analytical Strategy & Workflow
To ensure the intermediate meets the stringent quality attributes required for API synthesis, an orthogonal analytical strategy is employed.
Workflow for the comprehensive analytical characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide.
UPLC-MS: Chemical Purity & Mass Confirmation
Causality & Expert Insights
Due to the highly polar nature of the primary amine and hydroxyl groups, traditional Reverse Phase (RP) HPLC can suffer from poor retention. Using a sub-2 µm bridged ethyl hybrid (BEH) C18 column ensures adequate retention and sharp peak shapes. Formic acid (0.1%) is added to the mobile phase to serve a dual purpose: it acts as an ion-pairing agent to prevent secondary interactions with residual silanols, and it provides the necessary protons to drive efficient positive electrospray ionization (ESI+) [2]. The target mass for the free base is observed at m/z 173.1 [M+H]⁺.
Protocol: UPLC-QDA Method
System: Waters Acquity UPLC coupled with a QDA Mass Detector [2]. Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Column Temperature: 40 °C. Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid. Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.6 mL/min. Injection Volume: 1.0 µL (Sample prepared at 1 mg/mL in 50:50 Water:MeCN).
Table 2: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 3.50 | 0.0 | 100.0 | Linear (6) |
| 4.50 | 0.0 | 100.0 | Hold (6) |
| 4.60 | 95.0 | 5.0 | Linear (6) |
| 6.00 | 95.0 | 5.0 | Re-equilibration |
Detection Parameters:
-
MS Mode: ESI Positive (Scan range: 100–1200 Da).
-
Cone Voltage: 15 V.
-
UV Detection: 210 nm (Note: UV response will be weak; MS Total Ion Chromatogram (TIC) is the primary quantitative tool for purity here).
Chiral Chromatography: Stereoisomeric Resolution
Causality & Expert Insights
The synthesis of Boceprevir requires the specific (2S,3R) configuration of this intermediate[1]. Because the molecule lacks a strong UV chromophore (containing only an aliphatic amide), relying on low-wavelength UV (210 nm) during a gradient can cause severe baseline drift. Expert Recommendation: Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for uniform, chromophore-independent response. Furthermore, the primary amine will cause severe peak tailing on chiral stationary phases. Adding 0.1% Diethylamine (DEA) to the mobile phase is critical to mask active sites on the column, ensuring sharp peaks and accurate diastereomeric excess (d.e.) and enantiomeric excess (e.e.) calculations.
Protocol: Normal Phase Chiral HPLC-CAD
System: Agilent 1260 Infinity II with CAD.
Column: Daicel Chiralpak IG (4.6 × 250 mm, 5 µm).
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
Flow Rate: 1.0 mL/min (Isocratic).
Temperature: 25 °C.
Sample Preparation: 2 mg/mL in Ethanol.
System Suitability: Resolution (
Structural Elucidation: NMR & FTIR
Causality & Expert Insights
While LC-MS confirms the mass, Nuclear Magnetic Resonance (NMR) is required to map the atomic connectivity and confirm the cyclobutyl ring structure. The relative stereochemistry (syn vs. anti) of the C2-hydroxyl and C3-amino groups is validated by analyzing the vicinal proton-proton coupling constants (
Protocol: NMR Spectroscopy
Instrument: 400 MHz or 600 MHz NMR Spectrometer.
Solvent: DMSO-
Table 3: Key ¹H NMR Diagnostic Signals (DMSO-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30, 7.10 | Broad singlets | 2H | Amide -NH₂ |
| ~5.50 | Broad singlet | 1H | C2 -OH (exchangeable) |
| ~3.90 | Doublet | 1H | C2 Methine proton |
| ~3.20 | Multiplet | 1H | C3 Methine proton |
| ~1.50 - 2.20 | Multiplets | 7H | Cyclobutyl ring protons |
Protocol: ATR-FTIR Spectroscopy
Instrument: FTIR Spectrometer equipped with a Diamond ATR crystal. Resolution: 4 cm⁻¹. Scans: 32 co-added scans. Diagnostic Bands:
-
3300 - 3400 cm⁻¹: Broad O-H and N-H stretching vibrations.
-
1650 cm⁻¹: Strong Amide I band (C=O stretch).
-
1600 cm⁻¹: Amide II band (N-H bend).
References
- Process for preparation of boceprevir and intermediates thereof. Google Patents (WO2014061034A1).
- Aliphatic prolinamide derivatives. Google Patents (US10730832B2).
Application Note: Strategic Incorporation of 3-Amino-4-cyclobutyl-2-oxobutanamide in Peptidomimetic Protease Inhibitors
Introduction & Scientific Rationale
In the landscape of rational drug design, 3-amino-4-cyclobutyl-2-oxobutanamide has emerged as a highly privileged P1 pharmacophore. It originally gained clinical prominence as the crucial C-terminal warhead in Boceprevir (Victrelis), a first-in-class reversible covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease[1]. Building on this success, medicinal chemists have extensively repurposed this moiety to design hybrid peptidomimetic inhibitors targeting the SARS-CoV-2 main protease (Mpro)[2],[3].
The structural brilliance of this moiety lies in its dual functionality:
-
Target Recognition (S1 Pocket): The cyclobutylmethyl side chain is highly hydrophobic and sterically optimized to fill the S1 pocket of target viral proteases, providing critical van der Waals interactions[2].
-
Covalent Inhibition (Warhead): The alpha-ketoamide acts as a reversible electrophilic trap. Unlike traditional aldehyde warheads, the alpha-ketoamide allows for further functionalization at the terminal nitrogen to probe the prime side (S1') of the active site, significantly enhancing binding affinity and target specificity[3].
Physicochemical Properties
The quantitative data and physical properties of the standard commercially available hydrochloride salt are summarized below for synthesis planning:
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 817169-86-1 (Hydrochloride salt) |
| Molecular Formula | C8H14N2O2 • HCl |
| Molecular Weight | 206.67 g/mol (HCl salt)[4] |
| Key Structural Features | Cyclobutylmethyl side chain (P1), Alpha-ketoamide (Warhead) |
| Target Proteases | HCV NS3/4A (Serine), SARS-CoV-2 Mpro (Cysteine)[2],[1] |
Mechanistic Pathway of Inhibition
The alpha-ketoamide warhead achieves high potency by forming a reversible covalent adduct with the catalytic nucleophile of the target protease. In serine proteases (e.g., HCV NS3), the catalytic Ser139 attacks the electrophilic ketone to form a stable hemiketal. In cysteine proteases (e.g., SARS-CoV-2 Mpro), Cys145 attacks to form a hemithioketal[2].
Reversible covalent binding of the alpha-ketoamide warhead with protease catalytic residues.
Strategic Considerations for Peptide Synthesis
A common pitfall in peptidomimetic synthesis is the direct coupling of an alpha-ketoamide to a growing peptide chain. The highly electrophilic nature of the ketone, combined with the basic conditions required for standard peptide coupling (e.g., using DIPEA), frequently leads to rapid epimerization of the adjacent chiral alpha-carbon, destroying the stereochemical integrity of the P1 residue.
Field-Proven Insight: To circumvent this, the industry-standard approach utilizes a "late-stage oxidation" strategy[5]. Instead of the ketoamide, the corresponding secondary alcohol precursor—3-amino-4-cyclobutyl-2-hydroxybutanamide —is coupled to the P4-P3-P2 peptide fragment. The hydroxy group is completely inert during amide bond formation. Following successful coupling, a mild oxidation step converts the hydroxyamide into the active alpha-ketoamide warhead[6].
Optimized synthetic workflow utilizing late-stage oxidation to prevent alpha-carbon epimerization.
Detailed Experimental Protocols
The following self-validating protocols outline the synthesis of a Boceprevir-like alpha-ketoamide inhibitor using the late-stage oxidation methodology[5],[6].
Protocol 1: Peptide Coupling of the Hydroxyamide Precursor
Objective: Couple the P4-P3-P2 carboxylic acid fragment to 3-amino-4-cyclobutyl-2-hydroxybutanamide HCl. Causality Check: EDC/HOBt is selected over highly reactive uronium salts (like HATU) for this specific step to minimize epimerization of the C-terminal residue of the peptide fragment during activation, ensuring high diastereomeric purity of the final drug substance[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of the P4-P3-P2-COOH peptide fragment in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add 1.2 eq of 1-Hydroxybenzotriazole (HOBt) and 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir the mixture for 15 minutes at 0 °C to activate the carboxylic acid.
-
Amine Addition: Add 1.1 eq of 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride to the activated mixture.
-
Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and drive the coupling reaction. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
-
Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude hydroxyamide intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure precursor.
Protocol 2: Mild Oxidation to the Alpha-Ketoamide Warhead
Objective: Oxidize the hydroxyamide intermediate to the final alpha-ketoamide inhibitor. Causality Check: Dess-Martin Periodinane (DMP) is utilized because it selectively oxidizes secondary alcohols to ketones under extremely mild, neutral conditions. This prevents the epimerization of the highly sensitive alpha-chiral center adjacent to the newly formed ketone, which would otherwise occur under basic or harsh oxidative conditions[6].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the purified hydroxyamide intermediate in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere.
-
Oxidation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1.5 eq of Dess-Martin Periodinane (DMP).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress via LC-MS until complete consumption of the starting material is observed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Vigorously stir for 15–30 minutes until the organic layer is completely clear (this step destroys unreacted DMP and iodine byproducts).
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Final Purification: Concentrate the filtrate in vacuo. Purify the crude product via preparative HPLC to yield the final, stereochemically pure alpha-ketoamide peptidomimetic inhibitor.
References
Sources
- 1. Boceprevir - Wikipedia [en.wikipedia.org]
- 2. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C6h14n2o2·hcl | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-4-cyclobutyl-2-oxobutanamide Synthesis
Ticket ID: BCP-WARHEAD-OPT-01
Subject: Yield Optimization & Troubleshooting for -Ketoamide Synthesis
Executive Summary
You are encountering yield or purity issues with 3-Amino-4-cyclobutyl-2-oxobutanamide (or its N-protected precursors). This structural motif serves as the electrophilic "warhead" in HCV NS3 protease inhibitors like Boceprevir .
The Critical Bottleneck: The conversion of the
Module 1: The "Gold Standard" Protocol (TEMPO Oxidation)
Based on Schering-Plough (Merck) Process Chemistry
While Dess-Martin Periodinane (DMP) is common in academic labs, it is often hazardous and costly for scale-up. The industrial standard for this specific cyclobutyl scaffold is the TEMPO/Bleach (Anelli) oxidation. It offers superior selectivity and prevents over-oxidation if pH is controlled.
Standard Operating Procedure (SOP-OX-04)
Reagents:
-
Substrate: N-protected-3-amino-4-cyclobutyl-2-hydroxybutanamide (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 – 0.1 equiv)
-
Oxidant: NaOCl (Sodium Hypochlorite/Bleach) (1.1 – 1.2 equiv)
-
Co-oxidant/Buffer: KBr (0.1 equiv) in Aqueous NaOAc/AcOH buffer.
-
Solvent: MTBE (Methyl tert-butyl ether) or CH2Cl2 / Water (Biphasic).
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve the hydroxy-amide substrate and TEMPO in MTBE.
-
Buffer Addition: Add aqueous KBr and Sodium Acetate (NaOAc).
-
Temperature Control: Cool the mixture to 0–5 °C . Critical: Higher temperatures promote epimerization.
-
Oxidant Feed: Slowly add aqueous NaOCl (buffered to pH ~6.5–7.5 with acetic acid) over 1–2 hours.
-
Why? Slow addition keeps the concentration of the active oxidant (N-oxoammonium species) low, minimizing side reactions.
-
-
Quench: Immediately upon consumption of starting material (monitor by HPLC), quench with aqueous Sodium Ascorbate or Sodium Thiosulfate.
-
Why? Ascorbate reduces excess TEMPO and hypochlorite instantly, stopping the reaction dead to prevent over-oxidation.
-
Module 2: Troubleshooting Guide (Root Cause Analysis)
Issue 1: Low Yield due to "Missing Mass" (Dimerization)
User Report: "I deprotected my Boc-amino ketoamide, and my product disappeared/turned into a complex mixture."
-
Diagnosis: Self-Condensation. Alpha-amino ketones/amides with a free amine are unstable. They rapidly dimerize to form pyrazines or polymerize.
-
Solution: Never isolate the free amine of an
-ketoamide.-
If you must deprotect, do so in situ immediately prior to the next coupling step.
-
Keep the amine protonated (as a salt, e.g., HCl salt) if isolation is absolutely necessary, though even salts can be unstable due to hydrolysis.
-
Issue 2: Loss of Stereochemistry (Epimerization)
User Report: "My product is racemic or has low diastereomeric excess (de)."
-
Diagnosis: The proton at C3 (alpha to the amide and beta to the ketone) is highly acidic. Basic conditions or prolonged reaction times promote enolization, destroying the stereocenter.
-
Solution:
-
pH Control: Ensure the aqueous phase during oxidation is pH 6.5–7.5 . Avoid strong bases.
-
Workup: Do not wash with strong base (e.g., 1N NaOH). Use saturated NaHCO3 or neutral buffers.
-
Issue 3: Stalled Reaction (Incomplete Oxidation)
User Report: "50% starting material remains despite adding excess bleach."
-
Diagnosis: The active oxidant (hypobromite/N-oxoammonium) is decomposing faster than it reacts, often due to lack of KBr or improper pH.
-
Solution:
-
Ensure KBr is present (it acts as a shuttle, accelerating the cycle).
-
Check if the NaOCl has degraded (titrate your bleach).
-
Module 3: Visualizing the Logic
Diagram 1: The Reaction Pathway & Failure Modes
This flow illustrates the critical decision points in the oxidation process.
Caption: Critical Process Parameters (CPPs) for the oxidation of the hydroxy-amide precursor. Temperature and pH are the primary drivers of failure.
Diagram 2: The "Hidden Trap" of Free Amines
Why you cannot isolate the free amine form.
Caption: Mechanism of decomposition for the free-base alpha-amino ketoamide.
Module 4: Comparative Data (Oxidant Selection)
Select the right tool for your scale.
| Feature | TEMPO / Bleach (Recommended) | Dess-Martin Periodinane (DMP) | Swern (DMSO/Oxalyl Chloride) |
| Scale Suitability | High (Kg) | Low (mg to g) | Medium (g) |
| Yield (Typical) | 85 – 95% | 80 – 90% | 70 – 85% |
| Epimerization Risk | Low (if buffered) | Low (Neutral conditions) | Moderate (Base required) |
| Safety Profile | Green/Safe | Shock Sensitive / Explosive | Odorous / CO generation |
| Cost | $ | ||
| Purification | Crystallization | Silica Column (often req.) | Silica Column |
References
-
Wu, G. G., et al. (2012).[1] "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 16(11), 1739–1745.
-
Njoroge, F. G., et al. (2008). "Challenges in the Discovery and Development of Boceprevir." Accounts of Chemical Research, 41(1), 50–59.
-
Vibulbhan, B., et al. (2011).[2] "Oxidation of alpha-hydroxy amides." US Patent 2011/0123496 A1. (Describes the specific TEMPO protocols for this scaffold).
-
Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 52(12), 2559–2562.
Sources
Technical Support Center: 3-Amino-4-cyclobutyl-2-oxobutanamide Synthesis & Impurity Profiling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we dissect the chemical causality behind the synthetic challenges of the 3-amino-4-cyclobutyl-2-oxobutanamide fragment, providing you with self-validating protocols to ensure high-purity yields.
Overview & Mechanistic Grounding
The this compound moiety (CAS 817169-86-1) serves as the crucial P1 fragment in Boceprevir, a direct-acting HCV NS3/4A protease inhibitor[1][2]. Recently, this highly reactive α-ketoamide warhead has been successfully repurposed in the design of hybrid reversible covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro)[3].
Synthesis of this fragment typically proceeds via a chloroacetate Claisen condensation to form a β-amino-α-hydroxy amide intermediate[4], followed by a highly controlled oxidation step[5]. The oxidation is the critical failure point for most laboratories, prone to epimerization and over-oxidation.
Synthesis Workflow & Impurity Generation
Workflow of this compound synthesis and impurity pathways.
Troubleshooting Guide & FAQs
Q1: We are observing significant epimerization at the C3 position during the oxidation of the β-amino-α-hydroxy amide. How can we prevent this? Causality: The C3 proton is highly acidic due to its position between the newly formed C2 ketone and the adjacent amine group. When using Swern oxidation, the triethylamine base abstracts the C3 proton, leading to enolization and subsequent racemization. The thermodynamic driving force for enolization is exceptionally high in basic media. Solution: Switch to Dess-Martin Periodinane (DMP)[5]. DMP operates under mildly acidic conditions (generating acetic acid as a byproduct), which suppresses enolate formation and preserves the stereocenter.
Q2: Our In-Process Control (IPC) shows incomplete oxidation (residual Impurity A). Should we increase the equivalents of DMP? Causality: DMP is highly sensitive to ambient moisture, which hydrolyzes the hypervalent iodine, forming inactive iodinane species. If your reaction stalls, it is rarely a kinetic issue but rather a reagent degradation issue. Solution: Do not blindly add massive excesses of DMP, as this promotes over-oxidation. Instead, ensure your dichloromethane (DCM) is strictly anhydrous (<50 ppm water). If the reaction stalls at 90% conversion, add a precise 0.1 eq spike of fresh DMP rather than starting with a 1.5 eq excess.
Q3: We are detecting a cleavage product (carboxylic acid derivative, Impurity C) in our final API fragment. What causes this? Causality: Prolonged exposure to active iodine(V) species after the primary oxidation is complete leads to the oxidative cleavage of the C2-C3 bond, yielding a cyclobutyl-alanine derivative. Solution: Implement a strict self-validating IPC (see protocol below). Once the IPC confirms <2% starting material, immediately quench the reaction with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃.
Quantitative Data: Impurity Profile Summary
| Impurity | Structure / Type | Origin | RRT | Control Strategy |
| Impurity A | β-Amino-α-hydroxy amide | Unreacted starting material | 0.85 | Ensure anhydrous DCM; titrate DMP before use. |
| Impurity B | (3R)-Epimer of Keto Amide | Base-catalyzed enolization | 1.05 | Avoid triethylamine; maintain neutral/mildly acidic pH. |
| Impurity C | Cyclobutyl-alanine derivative | Oxidative cleavage of C2-C3 bond | 0.60 | Strict IPC monitoring; immediate biphasic quench. |
| Impurity D | Iodinane byproducts | DMP reduction | 1.20 | Vigorous washing with saturated Na₂S₂O₃. |
| RRT = Relative Retention Time (Target API = 1.00) via standard Reverse-Phase UPLC. |
Standardized Experimental Protocol: Mild Oxidation to α-Keto Amide
This methodology relies on a self-validating system : the reaction is strictly governed by real-time analytical feedback rather than arbitrary reaction times, ensuring trust and reproducibility.
Step 1: Reaction Setup
-
Action: Dissolve 1.0 eq of β-amino-α-hydroxy amide in anhydrous DCM (10 mL/g) under an argon atmosphere. Cool the reactor to 0 °C.
-
Causality: Argon and anhydrous DCM prevent the hydrolysis of DMP into acetic acid, which would otherwise catalyze side reactions and degrade the reagent.
Step 2: Reagent Addition
-
Action: Add 1.1 eq of Dess-Martin Periodinane (DMP) portion-wise over 15 minutes. Allow the reaction to slowly warm to 15 °C.
-
Causality: Portion-wise addition controls the exothermic activation. Keeping the temperature below room temperature mitigates the risk of C-C bond cleavage (Impurity C).
Step 3: Self-Validating IPC (In-Process Control)
-
Action: At exactly 45 minutes, pull a 50 µL aliquot. Immediately quench it into 500 µL of 1:1 Na₂S₂O₃/NaHCO₃. Analyze via rapid UPLC-MS.
-
Validation Gate:
-
If Starting Material (Impurity A) is > 2% : Add 0.1 eq of fresh DMP and stir for 15 more minutes. Repeat IPC.
-
If Starting Material (Impurity A) is ≤ 2% : Proceed immediately to Step 4. Do not over-stir.
-
Step 4: Biphasic Quenching
-
Action: Pour the reaction mixture into a vigorously stirring (500 rpm) solution of 1:1 saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL/g). Stir for 15 minutes until the organic layer is completely clear.
-
Causality: Thiosulfate reduces unreacted iodine(V) to iodine(III), halting oxidation. Bicarbonate neutralizes the liberated acetic acid, preventing acid-catalyzed epimerization during the concentration phase.
Step 5: Isolation
-
Action: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to yield the highly pure this compound.
References
-
Boceprevir | C27H45N5O5 | CID 10324367 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease Source: Journal of Clinical and Translational Hepatology (Xia & He Publishing) URL:[Link][2]
-
Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease Source: Nature Communications (via PubMed Central) URL:[Link][3]
-
A New and Convenient Synthesis of the Boceprevir P1 Fragment, β-amino-α-Hydroxy Amide Source: Letters in Organic Chemistry (Bentham Science Publishers) URL:[Link][4]
-
Process for preparation of boceprevir and intermediates thereof (WO2014061034A1) Source: WIPO / Google Patents URL:[5]
Sources
- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 3. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting guide for 3-Amino-4-cyclobutyl-2-oxobutanamide reactions
Topic: Troubleshooting & Optimization Guide for α-Keto Amide "Warhead" Synthesis Ticket ID: P1-BOC-WARHEAD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely working with 3-Amino-4-cyclobutyl-2-oxobutanamide , the critical P1 electrophilic "warhead" found in HCV NS3/4A protease inhibitors like Boceprevir .
This molecule is deceptive. Its structure—an
Part 1: The Synthesis Workflow (Visualized)
Before troubleshooting, verify your route against the standard industrial pathway. Deviations here often explain downstream purity issues.
Figure 1: Standard synthetic pathway emphasizing the oxidation step where stereochemical integrity is most vulnerable.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My LCMS shows a mass of M+18, and the NMR carbonyl peak is missing."
Diagnosis: You are observing Covalent Hydration .[1] The electron-deficient ketone at the C2 position is highly electrophilic. In the presence of even trace moisture (from solvents or air), it forms a gem-diol (hydrate). This is not an impurity; it is the molecule's natural state in equilibrium.
Technical Explanation: The electron-withdrawing amide group destabilizes the ketone, raising the energy of the LUMO and making it susceptible to nucleophilic attack by water.
-
Keto Form:
(Active Warhead) -
Hydrate Form:
(Inactive in assay, M+18 in MS)
Corrective Protocol:
-
LCMS Interpretation: Do not discard fractions based on M+18. If you see only M+18 and no M+1 (or a ratio), the compound is likely pure but hydrated.
-
NMR Validation: Run your NMR in a strictly anhydrous solvent (e.g.,
or ) that has been stored over molecular sieves.-
Indicator: In the hydrate, the C3 proton (alpha to nitrogen) shifts upfield due to the loss of the deshielding carbonyl anisotropy.
-
-
Lyophilization: To isolate the keto form, lyophilize from anhydrous acetonitrile/water mixtures, but expect the hydrate to reform upon exposure to air.
Issue 2: "I'm losing optical purity during the oxidation of the hydroxy-amide."
Diagnosis: Base-Catalyzed Epimerization .
The C3 proton is acidic (
Technical Explanation:
Optimization Table: Oxidation Method Selection
| Method | Reagents | Risk Level | Recommendation |
| Dess-Martin (DMP) | DMP, DCM, Water wet | Low | Gold Standard for Lab Scale. The "water-wet" DMP buffers the reaction, minimizing epimerization. |
| Swern | DMSO, Oxalyl Chloride, Et3N | High | Avoid. The requirement for excess Et3N often leads to complete racemization upon warming. |
| Moffatt | EDC, DMSO, DCA | Medium | Industrial Standard. Uses Dichloroacetic acid (DCA) and EDC. The acidic conditions protect the chiral center. |
| TEMPO | TEMPO, NaOCl (Bleach) | Medium | Scalable. Requires careful pH control (maintain pH 8.5–9.5) to prevent over-oxidation. |
Protocol Adjustment (Moffatt Modification): If using EDC/DMSO (Moffatt), ensure you add a proton source like Dichloroacetic acid (DCA) or Phosphoric acid . This keeps the "apparent pH" low, preventing the enolization of the newly formed ketone.
Issue 3: "The product degrades into a dimer or cyclic impurity upon storage."
Diagnosis: Self-Condensation (Pyrazine Formation). If you have removed the N-terminal protecting group (e.g., Boc), the free amine of one molecule attacks the C2 ketone of another.
Mechanism:
-
Intermolecular attack:
attacks (ketone). -
Schiff base formation.
-
Cyclization to form a pyrazine or dihydropyrazine derivative.
Corrective Protocol:
-
Storage: Store the molecule as the HCl or TsOH salt . Never store the free base of an
-amino ketone for extended periods. -
Handling: Perform the deprotection (e.g., Boc removal with HCl/Dioxane) immediately prior to the next coupling step. Do not isolate the free base; telescope it directly into the next reaction.
Part 3: Mechanistic Visualization (Equilibrium & Degradation)
Understanding the dynamic nature of this molecule is key to interpreting analytical data.
Figure 2: The "Chameleon" nature of α-keto amides. The Hydrate is a spectral artifact; the Epimer is a permanent impurity.
Part 4: FAQ
Q: Can I use HATU for coupling the Cyclobutylalanine to the next fragment? A: Yes, but be cautious. HATU is basic (requires DIPEA/NMM). If you are coupling to the amine of the cyclobutyl fragment, it is fine. If you are activating the carboxyl group of a fragment containing the keto-amide (unlikely in this direction), HATU will cause racemization. For fragment coupling involving sensitive chiral centers, EDC/HOAt or DEPBT are superior due to lower basicity.
Q: Why does the cyclobutyl ring matter? A: Steric bulk. The cyclobutyl group is less bulky than a cyclohexyl but more rigid than a butyl chain. It provides optimal filling of the S1 hydrophobic pocket in HCV protease. However, this steric bulk slows down the oxidation reaction slightly compared to a simple alanine derivative, requiring longer reaction times which—paradoxically—increases racemization risk. Monitor reaction progress closely by HPLC; do not let it "stir overnight" unnecessarily.
References
-
Synthesis and Process Optimization of Boceprevir: Bhalerao, D. S., et al. "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug."[2] Organic Process Research & Development, 2015, 19(1), 11–17. Link
-
Chemoenzymatic Synthesis: Li, T., et al. "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate."[3] Journal of the American Chemical Society, 2012, 134(14), 6467–6470. Link
-
Alpha-Keto Amide Stability: Wedler, H., et al. "Predicting hydration propensities of biologically relevant α-ketoamides." Bioorganic & Medicinal Chemistry Letters, 2015, 25(19), 4153-4157.[4] Link[4]
-
Oxidation Methodologies: Venkatraman, S., et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor." Journal of Medicinal Chemistry, 2006, 49(20), 6074–6086. Link
Sources
Technical Support Center: Catalyst Selection for 3-Amino-4-cyclobutyl-2-hydroxybutanamide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide, a key intermediate for antiviral compounds like Boceprevir.[1] The stereoselective synthesis of this molecule presents a significant challenge, with catalyst selection being the most critical parameter for achieving high yield and the desired stereochemistry. This document is structured to provide direct answers to common problems and strategic guidance for optimizing your catalytic process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in synthesizing 3-Amino-4-cyclobutyl-2-hydroxybutanamide?
The most critical transformation is the stereoselective reduction of a β-keto amide precursor to generate the desired chiral β-hydroxy amide. This step establishes two contiguous stereocenters, and its efficiency is almost entirely dependent on the choice of catalyst and reaction conditions.
Q2: What are the primary classes of catalysts used for this type of transformation?
The most successful and widely documented catalysts for the asymmetric hydrogenation of β-keto amides and esters are Ruthenium(II) complexes featuring chiral diphosphine ligands.[2][3] Ligands from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family and its derivatives are particularly prominent.[4] Other transition metals like Rhodium and Iridium have also been used effectively, often with different ligand classes.[5][6] Biocatalysts, such as engineered yeast or isolated enzymes, represent an alternative approach.[7]
Q3: Why is achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) so important?
For pharmaceutical applications, typically only one stereoisomer of a chiral molecule is biologically active. The other isomers can be inactive or, in some cases, cause undesirable side effects. Therefore, a highly stereoselective synthesis is crucial for maximizing the yield of the active pharmaceutical ingredient (API) and simplifying the purification process, which are key factors in drug development and manufacturing.
Troubleshooting Guide: Catalyst and Reaction Optimization
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Enantiomeric Excess (e.e.)
Q: My asymmetric hydrogenation is producing the desired diastereomer, but the enantiomeric excess is consistently low. What are the likely causes and how can I fix it?
A: Low enantiomeric excess is a common problem that points directly to the interaction between the catalyst's chiral environment and the substrate.
Core Causality: The enantioselectivity of the reaction is determined by the energy difference between the two transition states leading to the (R) and (S) enantiomers. A well-matched catalyst-substrate complex will significantly favor one transition state over the other. If this energy difference is small, a mixture of enantiomers will be formed.
Troubleshooting Steps:
-
Verify Catalyst Integrity and Purity:
-
Action: Confirm the purity and structure of your catalyst, especially if it's a ligand-metal complex prepared in-house.[8] Run a control reaction with a benchmark substrate known to give high e.e. with your catalyst system.[8]
-
Rationale: Impurities or degradation of the chiral ligand can lead to the formation of non-selective or racemic catalytic species. Commercially sourced catalysts should be stored under inert conditions to prevent deactivation.[9]
-
-
Optimize Reaction Temperature:
-
Action: Screen a range of temperatures. Start with your current condition and systematically decrease the temperature (e.g., from 25 °C to 0 °C or -20 °C).
-
Rationale: Lower temperatures generally increase enantioselectivity.[8] The reaction becomes more sensitive to the small energy differences between the diastereomeric transition states, amplifying the effect of the chiral catalyst.
-
-
Screen Solvents:
-
Action: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, dichloromethane, THF).
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2][8] For ruthenium-catalyzed hydrogenations, protic solvents like methanol or ethanol are often effective.
-
-
Re-evaluate Chiral Ligand:
-
Action: If temperature and solvent optimization fail, consider screening different chiral ligands. For a ruthenium-based system, if (R)-BINAP is giving low e.e., test other biaryl diphosphines like (R)-Tol-BINAP or a different ligand class entirely, such as P-Phos.[10]
-
Rationale: The electronic and steric properties of the chiral ligand create the specific environment for stereodifferentiation. The cyclobutyl moiety of the substrate may have specific steric demands that are better met by a different ligand architecture.[3]
-
Problem 2: Poor Diastereoselectivity (d.r.)
Q: The reaction is yielding a mixture of diastereomers (e.g., syn and anti products). How can I improve the diastereomeric ratio?
A: Poor diastereoselectivity in the reduction of a β-keto amide arises from competing reaction pathways and insufficient facial selectivity relative to the existing chiral center or substrate conformation.
Core Causality: The formation of the new hydroxyl stereocenter is influenced by both the chiral catalyst and the preferred conformation of the substrate. The hydride can attack the carbonyl face from two different directions, leading to either the syn or anti diastereomer. High selectivity is achieved when one approach is strongly favored due to steric hindrance and electronic interactions.
Troubleshooting Steps:
-
Increase Catalyst Control:
-
Action: Increase the steric bulk of the chiral ligand on the catalyst. For instance, moving from a BINAP ligand to a ligand with bulkier substituents can enhance the catalyst's influence over the substrate's approach.
-
Rationale: A bulkier catalyst can create a more defined chiral pocket, forcing the substrate to adopt a specific orientation for the hydride transfer, thereby overriding weak substrate-inherent biases.[11]
-
-
Modify Reaction Conditions:
-
Action: As with enantioselectivity, lowering the temperature can improve diastereoselectivity. Additionally, the choice of hydride source (in transfer hydrogenation) or hydrogen pressure can play a role.
-
Rationale: Lower kinetic energy allows the system to better discriminate between the slightly different activation energies of the two diastereomeric transition states.
-
-
Consider Chelation Control:
-
Action: Ensure your reaction conditions promote chelation between the metal center and both the keto and amide groups of the substrate. This often involves the use of specific solvents or additives.
-
Rationale: Ruthenium-BINAP catalysts are highly effective for functionalized ketones because the substrate can form a chelate with the metal center.[3] This locks the substrate into a rigid conformation, allowing the hydride to be delivered to only one face of the carbonyl, leading to high diastereoselectivity.
-
Problem 3: Low Yield or Stalled Reaction
Q: My reaction is not going to completion, or the overall yield is very low, despite observing some product formation. What should I investigate?
A: Low conversion is typically related to catalyst activity, deactivation, or suboptimal reaction parameters.
Core Causality: The catalyst's turnover number (TON) and turnover frequency (TOF) are finite and sensitive to the reaction environment. Catalyst deactivation, insufficient hydrogen availability, or the presence of inhibitors can halt the catalytic cycle.
Troubleshooting Steps:
-
Check for Catalyst Poisons:
-
Action: Purify the substrate and ensure solvents are anhydrous and degassed. Common inhibitors include sulfur compounds, halides, and strongly coordinating groups.[9]
-
Rationale: Impurities can irreversibly bind to the active metal center, poisoning the catalyst and stopping the reaction. Water can also interfere with many catalyst systems.[8]
-
-
Optimize Hydrogen Pressure:
-
Action: Systematically increase the hydrogen pressure (e.g., from 10 atm to 50 atm).
-
Rationale: In a gas-liquid hydrogenation, the concentration of dissolved hydrogen can be a rate-limiting factor. Increasing the pressure increases this concentration, which can improve the reaction rate and drive it to completion.
-
-
Increase Catalyst Loading:
-
Action: As a final resort, moderately increase the catalyst loading (e.g., from a substrate-to-catalyst ratio [S/C] of 1000:1 to 500:1).
-
Rationale: If the catalyst has a limited lifetime under the reaction conditions, a higher initial concentration may be sufficient to convert all the starting material before significant deactivation occurs.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Hydrogenation
This is a representative protocol and must be adapted and optimized for your specific substrate and catalyst system.
-
Catalyst Preparation (in a glovebox): A Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio. Degassed methanol is added, and the mixture is stirred at 50 °C for 1 hour to form the active catalyst.[7]
-
Reaction Setup: In a separate high-pressure reactor, dissolve the β-keto amide precursor in degassed methanol.
-
Initiation: Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20 atm). Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or NMR to determine conversion and stereoselectivity.
-
Work-up: Once the reaction is complete, carefully vent the reactor. Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Table 1: Comparison of Representative Catalyst Systems for β-Keto Precursor Reduction
| Catalyst System | Chiral Ligand | Typical Solvent | Temp (°C) | H₂ Pressure (atm) | Typical e.e. (%) | Reference |
| Ru(II) Complex | (R)-BINAP | Methanol | 25-50 | 10-50 | >95 | [2][4] |
| Ru(II) Complex | (S)-P-Phos | Ionic Liquid | 30 | 50 | 90-98 | [10] |
| Rh(I) Complex | (R,S)-Josiphos | Methanol | 25 | 20 | ~97 | [5] |
| Biocatalyst | Engineered Yeast | Aqueous Buffer | 30 | N/A | >98 | [7] |
Visualization of Workflows
Troubleshooting Decision Tree for Low Stereoselectivity
Caption: Decision tree for troubleshooting low stereoselectivity.
Catalyst Screening Workflow
Caption: Phased workflow for efficient catalyst screening.
References
-
Chen S., Yang W., Yao Y., Yang X., Deng Y., & Yang D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. Link
-
Kong, S., Malik, A. U., Qian, X., Shu, M., & Xiao, W. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry, 35(11), 1735-1740. Link
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Coordination Chemistry Reviews, 248(21-24), 2201-2237. Link
-
Gao, J., Ikariya, T., & Noyori, R. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Link
-
Hu, A., Zheng, H., & Bai, Y. (2009). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 87(3), 400-403. Link
-
Ali, F. et al. (2013). Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. Google Patents, WO2013066734A1. Link
-
BenchChem Technical Support. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem. Link
-
Li, Z., et al. (2025). Enantioselective Access to Chiral γ-Ketoamides via Photoredox Catalyzed Carbamoyl Radical Addition/Asymmetric Protonation. ACS Catalysis. Link
-
Reddy, B. R. et al. (2014). An improved process for the preparation of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide and its intermediates. Google Patents, WO 2014/061034 A1. Link
-
BenchChem Technical Support Team. (2025). A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. Benchchem. Link
-
Gronert, S., & O'Hair, R. A. (1995). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 117(7), 2071-2081. Link
-
Check, C. T., & Miller, S. J. (2019). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. ACS Catalysis, 9(7), 6340-6345. Link
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. Link
-
ResearchGate. (n.d.). Reduction Reactions. ResearchGate. Link
-
Ishihara, S., & Ohno, T. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction of ketones in methanol solution. Journal of Molecular Structure: THEOCHEM, 901(1-3), 1-6. Link
-
University of Regensburg. (n.d.). II Reduction Reactions. University of Regensburg. Link
-
Reddy, B. M., & Sekar, G. (2016). Metal free chemoselective reduction of α-keto amides using TBAF as catalyst. RSC Advances, 6(82), 78434-78438. Link
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of chiral alcohols. Benchchem. Link
-
Sawano, T., & Shibasaki, M. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. Link
-
Zhang, X., et al. (2023). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. Precis. Chem., 1(3), 146-152. Link
-
Singh, A., & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Link
-
LibreTexts Chemistry. (2021). 6.2: Reactions of Ketones. LibreTexts. Link
-
Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Link
-
Zhang, X., et al. (2023). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. PubMed. Link
-
CymitQuimica. (n.d.). 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. CymitQuimica. Link
-
Chen, H., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. Link
-
Zhang, L., Wang, Z., Han, Z., & Ding, K. (2020). Asymmetric (transfer) hydrogenation of racemic α‐substituted β‐ketoamides through dynamic kinetic resolution. Angewandte Chemie International Edition, 59(4), 1549-1553. Link
-
Williams, T. J., & Morris, R. H. (2021). Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. Organic Letters, 23(20), 7803-7807. Link
-
TCI Chemicals. (n.d.). 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride. TCI Chemicals. Link
-
BLD Pharm. (n.d.). 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride. BLD Pharm. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. sioc-journal.cn [sioc-journal.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 3-Amino-4-cyclobutyl-2-oxobutanamide vs. Canonical Amino Acid Amides
This technical guide provides an in-depth analysis of 3-Amino-4-cyclobutyl-2-oxobutanamide , the critical P1-P1' pharmacophore found in the HCV protease inhibitor Boceprevir . It contrasts this specialized non-canonical amino acid derivative with standard amino acid amides and alternative warheads used in drug discovery.[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[2]
Executive Summary & Structural Logic
This compound is not a simple building block; it is a sophisticated electrophilic warhead designed for reversible covalent inhibition of serine and cysteine proteases.
Structurally, it diverges from standard amino acid amides (like leucinamide or phenylalaninamide) in two critical dimensions:
-
The Warhead (C1-C2): It features an
-keto amide moiety (2-oxobutanamide), which is significantly more reactive toward nucleophilic attack than a standard amide, yet more stable than an aldehyde.[1][2] -
The Side Chain (C3-C4): It possesses a cyclobutylmethyl side chain (derived from cyclobutylalanine), providing a rigid, hydrophobic bulk that differs distinctively from the flexible isobutyl of Leucine or the planar benzyl of Phenylalanine.[1]
Comparative Snapshot
| Feature | This compound | Standard Amino Acid Amide (e.g., Leucinamide) | Alternative Warhead (e.g., Nitrile/Aldehyde) |
| Primary Role | Protease Inhibitor Warhead (P1) | Peptide Synthesis / C-term Capping | Covalent Inhibition |
| Mechanism | Reversible Covalent (Hemiacetal/Hemiketal formation) | Non-covalent (H-bond donor/acceptor) | Reversible (Nitrile) or Irreversible (Vinyl sulfone) |
| S1 Pocket Fit | Hydrophobic & Rigid (Optimized for HCV NS3) | Flexible (Leucine) or Aromatic (Phe) | Variable |
| Plasma Stability | High (Resistance to hydrolysis) | Moderate to High | Low (Aldehydes oxidize rapidly) |
Deep Dive: The Cyclobutyl Advantage vs. Alternatives
The selection of the cyclobutyl moiety over standard alkyl chains is a lesson in entropic optimization .[1]
A. Hydrophobic Packing (HCV NS3 Case Study)
In the development of Boceprevir, the cyclobutylmethyl side chain was chosen over the propyl side chain (Norvaline, used in Telaprevir) or the isobutyl side chain (Leucine).[1]
-
Mechanism: The S1 pocket of the HCV NS3 protease is a shallow, hydrophobic depression.[1]
-
Comparison:
-
Leucine (Isobutyl):[1] Too flexible.[1] The entropic cost of freezing the rotatable bonds upon binding reduces affinity.[1]
-
Phenylalanine (Benzyl):[1][2] Too bulky.[1] Steric clashes prevent the
-keto carbon from reaching the catalytic serine (Ser139).[1][2] -
Cyclobutyl: Provides the necessary hydrophobic bulk to fill the pocket ("Grease") but with restricted conformational freedom.[1] This pre-organization minimizes entropy loss upon binding, improving
.[1][2]
-
B. Specificity Limitations (SARS-CoV-2 Mpro Case Study)
While excellent for HCV, this molecule underperforms against SARS-CoV-2 Mpro compared to
-
Reasoning: The S1 pocket of Mpro requires a hydrogen bond (mimicking Glutamine).[1] The hydrophobic cyclobutyl group of this compound cannot form this bond, leading to "loose" binding (
for Boceprevir vs. range for lactam-based inhibitors).[2]
Mechanism of Action: The -Keto Amide Trap
Unlike standard amides which are inert substrates, the
Figure 1: Mechanism of reversible covalent inhibition.[1][2] The
Experimental Protocols
To validate the performance of this compound, researchers must employ specific synthesis and assay protocols.[1]
Protocol A: Synthesis via Oxidation (The Pfitzner-Moffatt Variation)
The
-
Starting Material: 3-Amino-4-cyclobutyl-2-hydroxybutanamide (protected form).[2]
-
Step-by-Step:
-
Dissolve the hydroxy-amide intermediate (1.0 eq) in anhydrous DCM.
-
Add DMP (1.2 eq) at 0°C under Argon.
-
Stir for 2–4 hours allowing to warm to RT.
-
Critical Check: Monitor via TLC. The keto-amide often streaks; use 2,4-DNP stain (yellow/orange precipitate confirms ketone).[1]
-
Quench: Add saturated
and (1:1) to destroy excess oxidant.[1][2] -
Purification: Silica gel chromatography.[1] Note:
-keto amides can hydrate on silica; use rapid elution.[2]
-
Protocol B: FRET-Based Enzymatic Assay
This protocol determines the
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 1 mM EDTA, 0.01% Triton X-100.[1][2]
-
Substrate: Depsipeptide fluorogenic substrate (e.g., Anthranilyl-DDIVPAbu[COO]ASK(Dnp)-OH).[1][2]
-
Procedure:
-
Serial Dilution: Prepare this compound in DMSO (8-point dose response, 0.1 nM to 10
). -
Incubation: Mix Inhibitor (1
) + Enzyme (10 nM final) in 90 buffer. Incubate 30 min at RT to allow equilibrium (essential for slow-binding inhibitors). -
Initiation: Add Substrate (10
, final conc at ).[1][2] -
Measurement: Monitor fluorescence (Ex 320 nm / Em 420 nm) continuously for 20 min.
-
Analysis: Fit the initial velocities (
) to the Morrison equation for tight-binding inhibitors.
-
Comparative Data: Stability & Selectivity
The following table synthesizes data comparing the cyclobutyl
| Parameter | Cyclobutyl | Leucine | Phenylalanine Aldehyde |
| Hydrophobicity (LogP) | High (~2.[2]5) | Moderate (~1.[1][2]8) | High (~2.[1][2]3) |
| Metabolic Stability ( | > 4h (Microsomes) | ~2h | < 15 min (Oxidation) |
| S1 Pocket Selectivity | Specific (Small hydrophobic pockets) | Broad (Promiscuous) | Specific (Chymotrypsin-like) |
| Warhead Reactivity | Moderate (Reversible) | Moderate (Reversible) | High (Often Irreversible/Toxic) |
Key Insight: The cyclobutyl group renders the molecule resistant to rapid metabolic degradation compared to linear alkyl chains, which are more susceptible to P450 hydroxylation.[1]
References
-
Discovery of Boceprevir: Njoroge, F. G., et al. (2008).[1][2] "Structure-Activity Relationship of Alpha-Ketoamides as HCV NS3 Protease Inhibitors." Accounts of Chemical Research. Link[1][2]
-
SARS-CoV-2 Comparison: Ma, C., et al. (2020).[1][2] "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication."[2] Cell Research. Link
-
Alpha-Keto Amide Mechanism: Zhang, L., et al. (2020).[1][2] "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved
-ketoamide inhibitors." Science. Link[1][2] -
Synthesis Protocol: Venkatraman, S., et al. (2006).[1][2] "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... (Boceprevir)."[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. Link[1][2]
Sources
- 1. Boceprevir - Wikipedia [en.wikipedia.org]
- 2. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. rcsb.org [rcsb.org]
- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boceprevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. chemorbit.com [chemorbit.com]
- 8. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
A Comparative Guide to Cyclobutane and Cyclopentane Analogs in Drug Design: Strategic Application and Experimental Validation
In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Small aliphatic rings, particularly cyclobutane and cyclopentane, have emerged as valuable tools for optimizing drug candidates.[1] This guide provides an in-depth comparison of these two carbocycles, moving beyond simple structural descriptions to explore the nuanced impact of their distinct physicochemical properties on drug design. We will delve into the causality behind experimental choices and provide actionable protocols for researchers to validate these strategic modifications in their own discovery programs.
The Foundation: Bioisosterism and Conformational Restriction
The strategic incorporation of cyclobutane and cyclopentane rings into drug candidates often falls under the principle of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. These rings are frequently used to replace more flexible acyclic chains or even other cyclic systems to introduce conformational rigidity.[1][2] By locking a molecule into a more defined, bioactive conformation, the entropic penalty of binding to a target protein is reduced, which can lead to enhanced potency.[1] Furthermore, their three-dimensional nature can provide unique vectors for substituents, allowing for improved interactions within a binding pocket.[2]
Head-to-Head Comparison: Cyclobutane vs. Cyclopentane
While both are small cycloalkanes, the subtle differences in their structure translate to significant variations in their properties and, consequently, their applications in drug design.
| Property | Cyclobutane | Cyclopentane | Rationale and Implications in Drug Design |
| Ring Strain Energy | High (26.3 kcal/mol)[2] | Low (7.1 kcal/mol)[2] | The high ring strain of cyclobutane gives its C-C bonds more p-character, influencing its electronic properties and reactivity, though it remains relatively inert compared to cyclopropane.[2] This strain is a key differentiator from the more stable cyclopentane. |
| Conformation | Puckered or "butterfly"[3][4] | Envelope and half-chair (twist)[3][5] | Cyclobutane's puckered conformation reduces torsional strain but maintains significant angle strain.[2][4] Cyclopentane is more flexible, rapidly interconverting between its low-energy envelope and half-chair forms to alleviate torsional strain.[3][4][6] This flexibility can be a liability or an asset depending on the desired level of conformational constraint. |
| Impact on Lipophilicity (LogP/LogD) | Generally lower LogP increase | Generally higher LogP increase | The smaller size of cyclobutane typically results in a smaller increase in lipophilicity compared to cyclopentane when replacing a common functional group. This can be advantageous for improving solubility and reducing hERG liability.[1] |
| Metabolic Stability | Often more stable | Can be susceptible to oxidation | The rigid and less-favorable conformation for CYP450 recognition can make cyclobutane-containing compounds less prone to oxidative metabolism compared to more flexible systems like cyclopentane.[1][2] |
| Synthetic Accessibility | Historically challenging, now more accessible[2][7] | Generally more accessible | While the synthesis of complex cyclobutanes was once a bottleneck, improved synthetic methods have made them more readily available for drug discovery programs.[2][8] |
Strategic Applications in Drug Discovery: Case Studies
The choice between a cyclobutane and a cyclopentane moiety is context-dependent, driven by the specific challenges of a drug discovery program.
When to Favor Cyclobutane:
-
Enhancing Metabolic Stability: In cases where a lead compound suffers from rapid oxidative metabolism of a flexible chain or a larger ring, the introduction of a cyclobutane can be a powerful strategy. For example, in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors, replacing a metabolically labile cyclohexane with a difluorocyclobutanyl group significantly improved metabolic stability, leading to the discovery of ivosidenib.[9]
-
Fine-Tuning Potency and Selectivity: The rigid, puckered structure of cyclobutane can precisely orient substituents to optimize interactions within a binding pocket. In the development of G9a inhibitors, a spirocyclic cyclobutane was found to be crucial for potency, with replacement by a cyclopentane or cyclohexane leading to a significant drop in activity.[2][10] Similarly, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir is significantly more potent than its cyclopentyl analog.[9]
-
Modulating Physicochemical Properties: When aiming to reduce lipophilicity to improve solubility or decrease hERG channel affinity, the smaller cyclobutane ring can be a better choice than a cyclopentane.
When Cyclopentane is a Suitable Choice:
-
Scaffold Hopping and IP Generation: As a common and well-understood scaffold, cyclopentane is frequently employed in scaffold hopping campaigns to generate novel intellectual property.[11][12]
-
Mimicking Natural Substrates: Many natural products, such as prostaglandins and certain nucleoside analogs, contain a cyclopentane core.[11] In such cases, cyclopentane-based analogs are a logical starting point for drug design. The antiviral drugs abacavir and entecavir are carbocyclic nucleosides where a cyclopentane ring replaces the furanose sugar, increasing chemical stability.[11]
-
When a Degree of Flexibility is Desired: The conformational flexibility of cyclopentane, while less than an acyclic chain, can be advantageous if the exact bioactive conformation is unknown or if some movement is required for binding.
Experimental Validation: Protocols for the Medicinal Chemist
Synthesizing claims with robust experimental data is the cornerstone of scientific integrity. Below are detailed protocols for key assays to compare the performance of cyclobutane vs. cyclopentane analogs.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
Causality: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's LogD (the distribution coefficient at a specific pH, typically 7.4) provides a more physiologically relevant measure than LogP for ionizable compounds.[13][] This protocol allows for a direct comparison of how cyclobutane vs. cyclopentane substitution impacts this key property.
Methodology:
-
Preparation of Solutions:
-
Partitioning:
-
In a vial, combine a precise volume of the saturated PBS buffer and saturated n-octanol (e.g., 1:1 or other relevant ratio).
-
Add a small aliquot of the test compound stock solution to the biphasic system.[13]
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[13]
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the aqueous and octanol phases.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and the PBS layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[]
-
-
Calculation:
-
LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality: This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15] By comparing the rate of disappearance of the parent compound for cyclobutane and cyclopentane analogs, one can directly measure the impact of the ring system on metabolic stability.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Thaw liver microsomes (human, rat, etc.) on ice.
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing a cofactor like MgCl₂.[15]
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the buffer, microsomes, and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol, often with an internal standard for LC-MS/MS analysis.[15]
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.[15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
-
Protocol 3: Target Binding Affinity Assay (Competitive Radioligand Binding)
Causality: The ultimate goal of many drug design efforts is to enhance binding affinity for the target protein. A competitive binding assay determines the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[16][17] This allows for a quantitative comparison of the potency of the cyclobutane and cyclopentane analogs.
Methodology:
-
Preparation of Reagents:
-
Prepare a cell membrane preparation or purified protein expressing the target receptor.
-
Prepare a radiolabeled ligand of known affinity and specific activity.
-
Prepare serial dilutions of the unlabeled test compounds (competitors).
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat (e.g., glass fiber) using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.[18]
-
Visualizing the Concepts
To further clarify the strategic considerations and experimental workflows, the following diagrams are provided.
Caption: Decision workflow for selecting cyclobutane vs. cyclopentane analogs.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The choice between incorporating a cyclobutane or a cyclopentane ring in a drug candidate is a strategic decision that can profoundly impact its pharmacological profile. Cyclobutanes offer a unique combination of conformational rigidity and high ring strain, which can be leveraged to improve metabolic stability, fine-tune potency, and modulate physicochemical properties.[2][19] Conversely, the more flexible and less strained cyclopentane ring is a valuable scaffold for bioisosteric replacement and mimicking natural products.[11][12] By understanding the distinct properties of each ring system and validating their effects through rigorous experimental protocols, researchers can make more informed decisions, ultimately accelerating the journey from hit to clinical candidate.
References
- Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: National Center for Biotechnology Information URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: National Center for Biotechnology Information URL
- Title: Cyclobutane Derivatives in Drug Discovery - PharmaBlock Source: PharmaBlock URL
- Title: Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
- Title: Cyclopentane Derivatives in Drug Discovery - PharmaBlock Source: PharmaBlock URL
- Title: Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals Source: Life Chemicals URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository Source: Radboud Repository URL
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository Source: Radboud Repository URL
- Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC Source: National Center for Biotechnology Information URL
- Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - Benchchem Source: BenchChem URL
- Title: About Ligand Binding Assays - Gifford Bioscience Source: Gifford Bioscience URL
- Title: Ligand binding assay - Wikipedia Source: Wikipedia URL
- Title: Conformational analysis of cycloalkanes - SciSpace Source: SciSpace URL
- Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings)
- Title: LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine Source: Enamine URL
- Title: Lipophilicity Assays - Formulation / BOC Sciences Source: BOC Sciences URL
- Title: 4.
- Title: 2,5-disubstituted bicyclo[2.1.
- Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate Source: ResearchGate URL
- Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI Source: MDPI URL
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lifechemicals.com [lifechemicals.com]
Comparative Guide: In Vitro Profiling of 3-Amino-4-cyclobutyl-2-oxobutanamide Derivatives
Executive Summary & Chemical Context
3-Amino-4-cyclobutyl-2-oxobutanamide is the critical P1 "warhead" intermediate used in the synthesis of covalent reversible serine protease inhibitors, most notably Boceprevir (Victrelis) . This moiety features a reactive
This guide outlines the in vitro validation of compounds derived from this intermediate, comparing their kinetic profiles and antiviral potency against alternative P1 moieties (e.g., the propyl group in Telaprevir) and non-covalent macrocyclic inhibitors.
The "Warhead" Mechanism
Unlike standard competitive inhibitors, compounds utilizing this scaffold exhibit a two-step binding mechanism:
-
Rapid Association: Formation of a non-covalent collision complex (
). -
Covalent Trap: Nucleophilic attack by Ser139 on the
-keto carbon, forming a stable hemiacetal/hemiketal complex ( ). This results in "slow-binding" kinetics with a characteristic long residence time.
Comparative Performance Analysis
The following data compares a representative compound derived from this compound (Compound A / Boceprevir-like) against key industry alternatives.
Table 1: Kinetic and Potency Benchmarks (HCV NS3/4A Protease)
| Feature | Compound A (Cyclobutyl P1) | Alternative B (Propyl P1) | Alternative C (Macrocyclic) |
| Reference Drug | Boceprevir (Victrelis) | Telaprevir (Incivek) | Simeprevir/Danoprevir |
| P1 Moiety | Cyclobutylmethyl | Propyl (Norvaline) | Macrocyclic linker |
| Warhead Type | Acylsulfonamide (Non-covalent) | ||
| Binding Mechanism | Covalent Reversible | Covalent Reversible | Non-covalent / Tight binding |
| Enzymatic Ki (Genotype 1b) | 10 – 15 nM | 7 – 10 nM | 0.1 – 1.0 nM |
| Replicon EC50 (Huh-7) | 200 – 400 nM | 300 – 450 nM | < 50 nM |
| Off-Rate ( | Slow ( | Slow ( | Fast to Medium |
| Resistance Profile | Low barrier (V55A, R155K) | Low barrier (V36M, R155K) | High barrier (Q80K issues) |
Key Insight: While the cyclobutyl P1 derivative (Compound A) shows slightly lower intrinsic affinity (
Mechanism of Action Visualization
The diagram below illustrates the kinetic pathway of the
Caption: Kinetic pathway of α-ketoamide inhibition showing the transition to the high-affinity covalent state.
Experimental Protocols
To validate compounds synthesized from this compound, two primary assays are required: a biochemical FRET assay for intrinsic affinity and a cell-based replicon assay for antiviral potency.
Protocol A: FRET-Based Enzymatic Assay (Biochemical)
Objective: Determine the inhibition constant (
Reagents:
-
Enzyme: Recombinant HCV NS3/4A protease domain (Genotype 1b).
-
Substrate: FRET depsipeptide, e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ[COO]-Ala-Ser-Lys(DABCYL)-NH2.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% CHAPS.
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Pre-incubation: Mix 10 nM NS3/4A protease with test compound in assay buffer. Incubate for 30 minutes at room temperature to allow equilibrium of the collision complex.
-
Initiation: Add FRET substrate (final concentration
, typically 2-5 µM). -
Measurement: Monitor fluorescence increase (Ex 340 nm / Em 490 nm) continuously for 20 minutes on a microplate reader.
-
Analysis: Calculate initial velocities (
). Plot vs. [Inhibitor] and fit to the Morrison equation for tight-binding inhibitors to derive .
Protocol B: HCV Replicon Assay (Cellular)
Objective: Measure the effective concentration (EC50) required to inhibit viral replication in a cellular environment.
Reagents:
-
Cells: Huh-7 hepatoma cells stably expressing HCV subgenomic replicon (luciferase reporter).[1]
-
Media: DMEM supplemented with 10% FBS and G418 (selection antibiotic).
Workflow:
-
Seeding: Plate Huh-7 replicon cells (5,000 cells/well) in 96-well white plates. Incubate 24h.
-
Treatment: Add serially diluted compounds (0.1 nM to 10 µM) in medium containing 0.5% DMSO.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Efficacy: Lyse cells and add Luciferase substrate.[1] Measure luminescence.
-
Cytotoxicity: Run a parallel plate with CellTiter-Glo or MTT to ensure signal drop is not due to cell death.
-
-
Calculation: Normalize luminescence to DMSO control. Fit data to a 4-parameter logistic curve to determine EC50.[1]
Assay Workflow Visualization
The following diagram details the decision tree and workflow for screening these compounds, ensuring false positives (e.g., aggregators or cytotoxic compounds) are eliminated.
Caption: Step-wise screening cascade from synthesis to lead identification.
References
-
Perni, R. B., et al. (2006). Preclinical profile of boceprevir: An orally active peptide mimic inhibitor of HCV NS3/4A protease. Antimicrobial Agents and Chemotherapy.
-
Malcolm, B. A., et al. (2006). SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and viral replication in cell culture. Antimicrobial Agents and Chemotherapy.
-
Llinàs-Brunet, M., et al. (2010). Structure-activity relationships of alpha-ketoamide inhibitors of HCV NS3 protease.[2][3] Bioorganic & Medicinal Chemistry Letters.
-
Taliani, M., et al. (1996). A continuous assay of hepatitis C virus protease based on resonance energy transfer depsipeptide substrates.[4][5] Analytical Biochemistry.[5]
-
Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line.[1][6] Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. eurogentec.com [eurogentec.com]
- 6. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
Benchmarking Synthesis Protocols for the HCV Protease Inhibitor Warhead: 3-Amino-4-cyclobutyl-2-hydroxybutanamide
Executive Summary
This technical guide benchmarks the synthesis efficiency of 3-Amino-4-cyclobutyl-2-hydroxybutanamide , a critical intermediate (P1-P1' fragment) utilized in the manufacturing of HCV NS3/4A protease inhibitors such as Boceprevir (Victrelis).
We evaluate three distinct synthetic methodologies: the Classical Cyanohydrin Route (Industrial Baseline), the Modified Passerini Reaction (Convergent), and the Asymmetric Chiral Auxiliary Route (High Precision). Analysis focuses on diastereoselectivity (
Key Finding: While the Cyanohydrin route offers the lowest raw material cost, the Modified Passerini Reaction provides superior atom economy and convergence for medicinal chemistry applications, whereas the Chiral Auxiliary approach is required for high-enantiopurity standards without chromatographic resolution.
Introduction: The "Warhead" Challenge
The 3-amino-2-hydroxybutanamide motif serves as the precursor to the
Structural Challenges:
-
Stereocenters: The molecule contains two contiguous stereocenters (C2 and C3). Controlling the syn vs. anti diastereoselectivity is the primary synthetic bottleneck.
-
Oxidation State: The
-hydroxy amide is often an intermediate that is subsequently oxidized to the active -ketoamide. -
Cyclobutyl Stability: The strained ring limits the use of harsh Lewis acids or radical conditions that might trigger ring-opening.
Comparative Methodology Analysis
Method A: The Cyanohydrin-Pinner Sequence (Industrial Baseline)
This method represents the traditional industrial approach. It relies on the addition of cyanide to an amino-aldehyde, followed by hydrolysis.
-
Mechanism: Nucleophilic attack of cyanide on N-protected cyclobutylalaninal.
-
Stereocontrol: Generally poor (1:1 to 3:1
). Relies on downstream fractional crystallization or enzymatic resolution. -
Scalability: High, but requires hazardous handling of cyanides.
Method B: The Modified Passerini Reaction (Convergent)
A multicomponent reaction (MCR) involving an aldehyde, an isocyanide, and a carboxylic acid.
-
Mechanism: Reaction of N-protected
-amino aldehyde with an isocyanide and trifluoroacetic acid (TFA) or acetic acid. -
Advantage: Rapid assembly of the
-hydroxy- -amino skeleton in a single pot (followed by hydrolysis). -
Stereocontrol: Tunable via solvent and Lewis acid additives, typically yielding moderate
favoring the anti isomer.
Method C: Ellman Sulfinamide / Asymmetric Aldol (Precision)
Utilizes chiral auxiliaries to direct the stereochemistry of the C2-C3 bond formation.
-
Mechanism: Condensation of a chiral sulfinamide with an aldehyde, followed by a diastereoselective Reformatsky-type addition or cyanide addition.
-
Advantage: High
(>20:1) and . -
Disadvantage: Higher cost of reagents and additional deprotection steps.
Benchmarking Data
| Metric | Method A: Cyanohydrin | Method B: Passerini MCR | Method C: Chiral Auxiliary |
| Step Count | 3 (from aldehyde) | 2 (Reaction + Hydrolysis) | 5+ (Auxiliary attach/detach) |
| Overall Yield | 45-55% | 60-75% | 40-50% |
| Diastereomeric Ratio ( | ~1:1 (Racemic/Low) | 3:1 to 5:1 | >19:1 |
| Atom Economy | High | High | Low (Auxiliary waste) |
| Reagent Cost | Low (NaCN/KCN) | Medium (Isocyanides) | High (Sulfinamides/Evans) |
| Safety Profile | Poor (Cyanide gas risk) | Moderate (Isocyanide odor) | Good |
| Suitability | Bulk Manufacturing | MedChem / Library Gen | Reference Standards |
Detailed Experimental Protocol
Selected Workflow: Method B (Modified Passerini Reaction) is detailed below due to its optimal balance of speed, convergence, and safety for research laboratories.
Objective
Synthesis of N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide via Passerini reaction followed by hydrolysis.
Reagents & Materials
-
Substrate: N-Boc-cyclobutylalaninal (1.0 equiv)
-
Reagent: tert-Butyl isocyanide (1.1 equiv)
-
Acid: Trifluoroacetic acid (TFA) (2.0 equiv) or Acetic Acid (for milder conditions)
-
Base: Pyridine (4.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Post-processing: Methanol/Water for hydrolysis
Step-by-Step Workflow
-
Preparation of Aldehyde:
-
Dissolve N-Boc-cyclobutylalaninal (freshly prepared via Dess-Martin oxidation of the alcohol) in anhydrous DCM (0.2 M) under Nitrogen.
-
-
Passerini Assembly:
-
Add pyridine (4.0 equiv) followed by TFA (2.0 equiv). Note: The reaction is exothermic; add TFA dropwise at 0°C.
-
Add tert-butyl isocyanide (1.1 equiv) immediately.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Workup (Intermediate Acyloxy Amide):
-
Quench with saturated NaHCO₃. Extract with EtOAc.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: The product is an
-trifluoroacetoxy amide.
-
-
Hydrolysis to
-Hydroxy Amide:-
Redissolve the crude intermediate in MeOH:H₂O (3:1).
-
Add LiOH (1.5 equiv) and stir for 1 hour at 0°C.
-
Neutralize with 1N HCl to pH 7. Extract with EtOAc.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (look for the
-proton doublet at ~4.1 ppm) and LC-MS.
-
Visualizing the Pathways
The following diagram illustrates the logical flow and mechanistic divergence of the three benchmarked methods.
Figure 1: Comparative workflow of Cyanohydrin, Passerini, and Chiral Auxiliary routes for synthesizing 3-amino-4-cyclobutyl-2-hydroxybutanamide.
References
-
Semple, J. E., et al. (2000). "New Synthetic Technology for Efficient Construction of
-Hydroxy- -amino Amides via the Passerini Reaction." Organic Letters, 2(18), 2769–2772. -
Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 49(20), 6074–6086.
-
Njoroge, F. G., et al. (2014). "Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof." World Intellectual Property Organization, WO 2014/061034 A1.
-
Ellman, J. A., et al. (1997).[1] "Asymmetric Synthesis of
-Branched Amines." Journal of the American Chemical Society, 119(41), 9913–9914. -
Merck Sharp & Dohme Corp. (2013). "Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof." Google Patents, WO2013066734A1.
Sources
Safety Operating Guide
3-Amino-4-cyclobutyl-2-oxobutanamide: Comprehensive Handling and Disposal Protocols
As a Senior Application Scientist, I have developed this procedural guide to provide researchers and drug development professionals with authoritative, step-by-step methodologies for the safe handling and disposal of 3-Amino-4-cyclobutyl-2-oxobutanamide .
This compound is a highly specialized synthetic tripeptide residue[1]. It is most notably utilized as a critical active pharmaceutical intermediate (API) building block in the synthesis of Boceprevir, a direct-acting antiviral (DAA) and NS3/4A serine protease inhibitor used in the treatment of Hepatitis C Virus (HCV)[1][2]. Because it is a biologically active precursor, laboratory personnel must manage its disposal with strict adherence to environmental regulations to prevent aquatic contamination and mitigate the risk of environmental antiviral resistance.
Physicochemical & Hazard Profile
Understanding the quantitative properties of an API intermediate is the first step in designing a safe operational workflow. The table below summarizes the critical physicochemical data used to inform our containment and disposal strategies.
| Property | Value |
| IUPAC Name | This compound |
| Common Laboratory Form | Hydrochloride salt (HCl)[3] |
| Molecular Formula | C8H14N2O2 (Base)[4] |
| Molecular Weight | 170.21 g/mol [4] |
| Topological Polar Surface Area | 86.2 Ų[4] |
| Hazard Classification | Irritant (Skin/Eyes), Active Pharmaceutical Intermediate |
Operational Safety & Handling Protocols
Causality Focus: APIs and their direct precursors possess potent biological activity. The dry powder form of this compound is susceptible to aerosolization. Engineering controls must be utilized to prevent inhalation, which is the primary route of unintended systemic exposure.
-
Primary Containment: Always handle the powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended during weighing), a disposable chemically resistant lab coat, and wrap-around safety goggles.
-
Decontamination: After handling, wipe down all balances, spatulas, and surfaces with a solvent known to solubilize the compound (e.g., methanol or ethanol), followed by a thorough water rinse.
Step-by-Step Disposal Methodologies
Causality Focus: Why is high-temperature incineration required? Chemical degradation of the cyclobutyl ring and the dioxo-butanamide backbone requires significant activation energy. High-temperature incineration (>1000°C) ensures complete oxidation into CO₂, H₂O, and NOₓ. Pouring APIs down the drain violates the EPA's Hazardous Waste Pharmaceuticals Rule (40 CFR Part 266 Subpart P), which strictly prohibits the sewering of pharmaceutical waste to prevent aquatic toxicity and the bioaccumulation of biologically active molecules[5][6].
Protocol 1: Solid Waste Disposal (Powders, Vials, Contaminated PPE)
-
Collection: Gather all solid residues, contaminated weighing paper, empty vials, and primary gloves used during the handling of the compound.
-
Containment: Place the waste inside a chemically compatible, sealable polyethylene bag. Place this bag into a rigid high-density polyethylene (HDPE) container. Reasoning: Double-containment prevents accidental environmental release if the primary bag is punctured by sharp glass vial edges.
-
Labeling: Affix a compliant hazardous waste label. Mark clearly as "Hazardous Waste - Toxic/Irritant Solid (this compound)".
-
Storage: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The EPA mandates that SAA containers remain closed unless actively adding waste[7].
-
Validation Check: Verify that the secondary HDPE container is fully sealed and the hazardous waste label is completely filled out with the accumulation start date before leaving the SAA.
Protocol 2: Aqueous and Solvent Waste Disposal (HPLC Effluent, Mother Liquor)
-
Segregation: Direct liquid waste generated from HPLC analysis or reaction workups into appropriate, clearly labeled carboys. Strictly separate halogenated solvents (e.g., Dichloromethane) from non-halogenated solvents (e.g., Methanol, Water).
-
Containment Security: Ensure the carboy is equipped with a vented cap. Reasoning: Vented caps prevent dangerous pressure buildup from the off-gassing of mixed organic solvents.
-
Documentation: Log the exact percentage of solvents and the estimated concentration of the API intermediate on the waste log[8].
-
Validation Check: Inspect the carboy for bulging or hissing—which indicates improper venting or incompatible solvent mixing—before logging the waste.
Protocol 3: Accidental Spill Clean-Up
-
Isolation: Immediately restrict access to the spill area. If a large volume of powder is aerosolized, personnel must don an N95/P100 respirator before proceeding.
-
Suppression: For solid powder spills, do not sweep dry . Lightly mist the powder with a compatible solvent (e.g., water or ethanol). Reasoning: Dry sweeping generates airborne dust, increasing inhalation risk. Wetting the powder safely agglomerates the particles.
-
Absorption: Wipe up the moistened spill using inert absorbent pads.
-
Sanitization: Wash the spill area with soap and water. Collect the wash water using absorbent materials and place all contaminated items into a hazardous waste bag.
-
Validation Check: Visually inspect the spill perimeter from multiple angles under bright light to ensure no residual powder remains before removing your PPE.
Waste Segregation & Disposal Workflow
Operational workflow for the segregation, containment, and disposal of API intermediate waste.
References
Sources
- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-bAla(2-OH,3-CH2cBu)-NH2.H-DL-Ala(cBu)-CONH2.2Cl- | C16H32Cl2N4O4 | CID 157496628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. epa.gov [epa.gov]
- 7. medlabmag.com [medlabmag.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
